Caffeic acid phenethyl ester
Description
Phenethyl caffeate is an alkyl caffeate ester in which 2-phenylethyl is the alkyl component. It has a role as an antineoplastic agent, an anti-inflammatory agent, an immunomodulator, a metabolite, an antioxidant, a neuroprotective agent, an antiviral agent and an antibacterial agent.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUARLUWKZWEBQ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861176 | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115610-29-2, 104594-70-9 | |
| Record name | (E)-Caffeic acid phenethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic acid phenethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl (E)-caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl 3,4-dihydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID PHENETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Potential of Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide
An In-depth Examination of the Biological Activities and Pharmacological Properties of a Promising Natural Compound
Caffeic acid phenethyl ester (CAPE), a key bioactive component of honeybee propolis, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This polyphenolic compound has demonstrated a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antioxidant, immunomodulatory, neuroprotective, and antimicrobial effects.[4][5] This technical guide provides a comprehensive overview of the biological activities of CAPE, presenting quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways for researchers, scientists, and drug development professionals.
Anticancer Activity
CAPE exhibits significant antineoplastic properties across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[6] Its anticancer effects are often attributed to its ability to modulate key signaling pathways involved in cancer progression.
Quantitative Data: In Vitro Cytotoxicity of CAPE
The half-maximal inhibitory concentration (IC50) values of CAPE against various cancer cell lines are summarized in the table below, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 1.0 (for DNA synthesis), 5.0 (for RNA synthesis), 1.5 (for protein synthesis) | [7] |
| LNCaP | Prostate Cancer | Dosage-dependent suppression of proliferation | [2] |
| DU-145 | Prostate Cancer | Dosage-dependent suppression of proliferation | [2] |
| PC-3 | Prostate Cancer | Dosage-dependent suppression of proliferation | [2] |
| M12.C3.F6 | Murine B-cell Lymphoma | 5.9 ± 0.6 µg/mL (for propolis extract containing CAPE) | [8] |
| HTB-26 | Breast Cancer | 10 - 50 | [9] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |
| HCT116 | Colorectal Cancer | 22.4 | [9] |
Anti-inflammatory and Immunomodulatory Properties
CAPE is a potent anti-inflammatory agent that exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating immune cell responses.[10][11] A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][10]
Quantitative Data: Anti-inflammatory Activity of CAPE
| Assay | Model | Effect | Quantitative Data | Reference |
| Cyclooxygenase (COX) Inhibition | In vitro | Inhibition of COX-1 and COX-2 | IC50: 58 µM for both | [12] |
| Cytokine Production | LPS-stimulated RAW264.7 macrophages | Suppression of IL-1β, TNF-α, and MCP-1 | Significant suppression | [10] |
| Cytokine Production | LPS-induced inflammatory mice | Attenuation of plasma TNF-α and IL-1β | Significant attenuation | [13] |
Antioxidant Activity
The antioxidant properties of CAPE are attributed to its chemical structure, which allows it to effectively scavenge free radicals and inhibit lipid peroxidation.[1][14]
Quantitative Data: Antioxidant Capacity of CAPE
| Assay | Result | Reference |
| Lipid Peroxidation Inhibition (Linoleic acid emulsion) | 97.9% inhibition | [15][16] |
| Superoxide Radical Scavenging | 73.66% inhibition of cytochrome c reduction at 50 µmol/L | [17] |
| DPPH Radical Scavenging | Potent scavenging activity | [14] |
| Xanthine Oxidase Inhibition | Inhibits enzyme activity | [14] |
Antimicrobial Activity
CAPE has demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.[18][19]
Quantitative Data: Antimicrobial Potency of CAPE
| Microorganism | Type | MIC (µg/mL) | Reference |
| Bacillus cereus | Gram-positive bacteria | 128 (for a derivative) | [20] |
| Candida albicans | Fungus | 128 (for a derivative) | [20] |
Key Signaling Pathways Modulated by CAPE
The diverse biological activities of CAPE are mediated through its interaction with several crucial cellular signaling pathways.
NF-κB Signaling Pathway
CAPE is a well-documented inhibitor of the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival.[6][10] CAPE can inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[6][14]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a potential treatment for advanced prostate cancer targeting akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (CAPE): pharmacodynamics and potential for therapeutic application [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. socmucimm.org [socmucimm.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of In Vitro Superoxide Scavenging Capacityof Cape | Annals of Medical Research [bibliomed.org]
- 18. Evaluation of the Antibacterial and Antifungal Properties of Phragmanthera capitata (Sprengel) Balle (Loranthaceae), a Mistletoe Growing on Rubber Tree, Using the Dilution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Caffeic Acid Phenethyl Ester (CAPE) in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid phenethyl ester (CAPE) is a natural compound derived from honeybee propolis that has garnered significant attention in the field of oncology for its potent anti-cancer properties.[1][2][3] Extensive preclinical research has demonstrated its ability to inhibit tumor growth, induce apoptosis, and prevent metastasis across a wide range of cancer types.[4][5] This technical guide provides an in-depth overview of the core mechanisms of CAPE, detailed experimental protocols for its study, and a summary of quantitative data to support its potential as a therapeutic agent.
Mechanism of Action
CAPE's anti-cancer effects are multi-faceted, primarily revolving around the modulation of key signaling pathways that govern cell proliferation, survival, and inflammation. The most well-documented mechanisms include the potent inhibition of the NF-κB and STAT3 signaling pathways.
Inhibition of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, promoting chronic inflammation and protecting cancer cells from apoptosis. CAPE has been shown to be a specific and potent inhibitor of NF-κB activation.[1][2] It exerts this effect by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[6] This blockade of NF-κB signaling leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptotic stimuli.
References
- 1. europeanreview.org [europeanreview.org]
- 2. The anticancer mechanism of this compound (CAPE): review of melanomas, lung and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Caffeic Acid Phenethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid phenethyl ester (CAPE), a bioactive compound derived from honeybee propolis, has garnered significant attention for its potent neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the neuroprotective effects of CAPE. Through its multifaceted activities, including antioxidant, anti-inflammatory, and anti-apoptotic functions, CAPE presents a promising therapeutic candidate for a range of neurodegenerative disorders. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate molecular pathways modulated by CAPE.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence highlights the therapeutic potential of naturally occurring compounds in mitigating neurodegeneration. This compound (CAPE) has emerged as a particularly promising agent due to its ability to cross the blood-brain barrier and exert potent biological effects within the central nervous system.[1] This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth exploration of the neuroprotective effects of CAPE.
Mechanisms of Neuroprotection
CAPE's neuroprotective effects are attributed to its ability to modulate multiple pathological processes implicated in neurodegeneration. These mechanisms primarily include:
-
Antioxidant Activity: CAPE is a potent scavenger of reactive oxygen species (ROS), which are key contributors to oxidative stress and neuronal damage.[2] It also enhances the expression of endogenous antioxidant enzymes through the activation of the Nrf2 signaling pathway.[3]
-
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. CAPE inhibits the activation of pro-inflammatory signaling pathways, such as NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α and IL-1β.[4]
-
Anti-apoptotic Activity: CAPE protects neurons from programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins and inhibiting the activation of key executioner enzymes like caspase-3.[5][6]
Key Signaling Pathways Modulated by CAPE
The neuroprotective effects of CAPE are mediated through its interaction with several critical intracellular signaling pathways.
Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds like CAPE can induce the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription.[3][7] HO-1 catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. CAPE has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[4][6]
Akt/GSK-3β Signaling Pathway
The PI3K/Akt pathway is a crucial cell survival pathway. Activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a pro-apoptotic kinase. CAPE has been shown to activate the Akt pathway, thereby promoting neuronal survival.[5]
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of CAPE.
Table 1: In Vitro Neuroprotective Effects of CAPE
| Cell Line | Neurotoxic Insult | CAPE Concentration | Outcome Measure | Result |
| HT22 | Glutamate (5 mM) | 1, 5, 10, 20 µM | Cell Viability (MTT) | Dose-dependent increase in viability; 90.92% viability at 10 µM[8] |
| SH-SY5Y | 6-OHDA (50 µM) | 6 µg/mL | Cell Viability (MTT) | Increased viability to 67.65% from 48.97%[1] |
| SH-SY5Y | 6-OHDA (100 µM) | 5 µM | LDH Release | Significant reduction in LDH release[9] |
| SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | Not Specified | Cell Viability (MTT) | Reduced Aβ-induced cell death[10] |
| PC12 | Cisplatin (5 µM) | 10 µM | Neurite Outgrowth | Attenuated inhibition of neuritogenesis[11] |
Table 2: In Vivo Neuroprotective Effects of CAPE
| Animal Model | Disease Model | CAPE Dosage | Outcome Measure | Result |
| Mice | Aβ₁₋₄₂-induced AD | 10 mg/kg/day (i.p.) | Escape Latency (MWM) | Significantly decreased escape latency[3][7] |
| Mice | Aβ₁₋₄₂-induced AD | 10 mg/kg/day (i.p.) | Nrf2/HO-1 Expression | Increased expression in the hippocampus[3][7] |
| Rats | 6-OHDA-induced PD | Not Specified | Rotational Behavior | Reduced apomorphine-induced rotations |
| Mice | Traumatic Brain Injury | Not Specified | Motor Function (Rotarod) | Improved motor performance[12] |
Table 3: Effects of CAPE on Biomarkers of Neurodegeneration
| Model | Biomarker | CAPE Treatment | Result |
| SH-SY5Y cells (6-OHDA) | Intracellular ROS | 6 µg/mL | Significant reduction in ROS levels[1] |
| SH-SY5Y cells (6-OHDA) | Nitric Oxide (NO) | 6 µg/mL | Significant reduction in NO levels[1] |
| Multiple Myeloma cells | Caspase-3 Activity | Dose-dependent | Increased caspase-3 activity[6] |
| HepG2 cells | HO-1 Protein Expression | 20 µM | Significant increase in HO-1 protein levels[5] |
| Human Brain Tissue | TNF-α, IL-1β | Not Applicable | Expressed in glial cells and macrophages in stroke[13][14][15] |
| Aβ₁₋₄₂-injected Mice | TUNEL-positive cells | 10 mg/kg/day | Decreased number of apoptotic cells in the hippocampus[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of CAPE.
In Vitro Assays
Protocol Details:
-
Cell Seeding: Plate neuronal cells (e.g., HT22, SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
CAPE Treatment: Pre-treat the cells with varying concentrations of CAPE (e.g., 1-50 µM) for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 5 mM glutamate for HT22 cells, 50 µM 6-OHDA for SH-SY5Y cells) to the wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1][3]
Protocol Details:
-
Cell Treatment: Seed and treat cells with CAPE and a neurotoxin as described in the MTT assay protocol.
-
DCFH-DA Staining: After the treatment period, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. The level of ROS is proportional to the fluorescence intensity.
Protocol Details:
-
Protein Extraction: Following treatment with CAPE, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.[3][5]
In Vivo Models and Behavioral Assays
Protocol Details:
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.
-
6-OHDA Injection: Unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
CAPE Administration: Administer CAPE (e.g., 10 mg/kg, i.p.) daily for a specified period, starting either before or after the 6-OHDA lesion.
-
Behavioral Testing (Rotarod):
-
Acclimatize the rats to the rotarod apparatus for a few days before the test.
-
On the test day, place the rat on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with inter-trial intervals.
-
Protocol Details:
-
Aβ Oligomer Preparation: Prepare amyloid-β (Aβ)₁₋₄₂ oligomers by incubating the peptide solution at 4°C for 24 hours.
-
Stereotaxic Injection: Anesthetize mice and intracerebroventricularly (i.c.v.) inject the Aβ₁₋₄₂ oligomers.
-
CAPE Treatment: Administer CAPE (e.g., 10 mg/kg, i.p.) daily for a designated period following the Aβ injection.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For several consecutive days, train the mice to find a hidden platform in a circular pool of opaque water, using distal visual cues. Record the escape latency for each trial.
-
Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[3][7]
-
Protocol Details:
-
Tissue Preparation: Following the experimental period, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the brains and postfix them overnight, followed by cryoprotection in sucrose.
-
Sectioning: Cut cryosections (e.g., 20 µm) of the brain region of interest (e.g., hippocampus).
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells.
-
Microscopy and Quantification: Visualize the TUNEL-positive cells using a fluorescence microscope. Quantify the number of apoptotic cells in specific brain regions.[3]
Conclusion
This compound demonstrates significant neuroprotective potential through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways, including Nrf2/HO-1, NF-κB, and Akt/GSK-3β, underscores its pleiotropic effects on neuronal health. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of CAPE for neurodegenerative diseases. Future studies should focus on optimizing delivery systems to enhance its bioavailability in the brain and on conducting well-designed clinical trials to translate these promising preclinical findings into effective treatments for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 10. Effect of four medicinal plants on amyloid-β induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the TNF and IL-1 systems in human brain and blood after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute-phase cytokines IL-1beta and TNF-alpha in brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pro-inflammatory TNFα and IL-1β differentially regulate the inflammatory phenotype of brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
CAPE immunomodulatory properties
An In-Depth Technical Guide to the Immunomodulatory Properties of Caffeic Acid Phenethyl Ester (CAPE)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAPE) is a polyphenolic compound derived from honeybee propolis that has garnered significant scientific interest for its potent biological activities, including anti-inflammatory, antioxidant, anticarcinogenic, and immunomodulatory effects.[1] This document provides a comprehensive technical overview of the core immunomodulatory mechanisms of CAPE, its effects on various immune cell populations, and detailed experimental protocols for its study. The primary mechanism of action for CAPE's immunomodulatory properties is the potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Additionally, CAPE influences other critical pathways, including the Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT pathways, and directly inhibits the assembly of the NLRP3 inflammasome.[2][3] These molecular actions translate into significant functional effects on immune cells, such as the suppression of T cell activation and proliferation, and the modulation of macrophage polarization. This guide synthesizes current research to serve as a resource for professionals investigating CAPE as a potential therapeutic agent for immune-mediated diseases.
Core Immunomodulatory Signaling Pathways
CAPE exerts its immunomodulatory effects by targeting several key signaling cascades that are central to the inflammatory and immune response.
Inhibition of NF-κB Signaling Pathway
The most well-documented mechanism of CAPE's immunomodulatory action is its potent inhibition of the NF-κB signaling pathway.[1][2] NF-κB is a master regulator of genes involved in inflammation, immune responses, and cell survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[4] Upon stimulation by agents like TNF-α or PMA, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[4][5] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5]
CAPE has been shown to intervene at a critical upstream step in this cascade. Studies in primary human CD4+ T cells demonstrate that CAPE inhibits the phosphorylation of the IKK complex (IKKα/IKKβ) and subsequent phosphorylation of IκBα in a dose-dependent manner.[5] This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[5] This inhibitory effect has been observed across various cell types, including T cells, monocytic cells, and astroglial cells.[5]
Modulation of MAPK Signaling
Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, are crucial for T cell activation and inflammatory responses.[6] The effect of CAPE on MAPK signaling can be cell-type specific. In human CD4+ T cells, CAPE did not inhibit the phosphorylation of p38 MAPK, suggesting its T cell inhibitory effects are independent of this pathway.[5] However, in other contexts, such as in human dental pulp cells and preosteoblast cell lines, CAPE has been shown to induce the phosphorylation of ERK, p38, and JNK, which was associated with other cellular processes like VEGF production.[6] In human neutrophils, CAPE was found to decrease the activation of ERK1/2 and c-Jun, which are components of the MAPK pathway.[7] This context-dependent activity highlights the complexity of CAPE's interaction with MAPK signaling.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to a potent inflammatory response called pyroptosis.[8][9][10] CAPE has been identified as an inhibitor of the NLRP3 inflammasome.[3] One mechanism involves the post-transcriptional regulation of NLRP3. CAPE promotes the ubiquitination and subsequent degradation of the NLRP3 protein, thereby preventing the assembly of the inflammasome complex.[3] Other research suggests CAPE can directly interfere with the inflammasome assembly by blocking the interaction between the NLRP3 sensor and the ASC adaptor protein.[8] This prevents the recruitment and activation of pro-caspase-1, a critical step for cytokine maturation.[3][8]
Modulation of JAK/STAT and Other Pathways
The JAK/STAT pathway is another principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in immunity and cell proliferation.[11][12] While direct, extensive studies on CAPE's effect on the entire JAK/STAT pathway are emerging, some evidence points to its modulation. For instance, CAPE has been shown to inhibit the phosphorylation of STAT3, which is associated with cell survival.[13][14] Furthermore, CAPE inhibits the Protein Kinase B (Akt) signaling pathway in CD4+ T cells, which is linked to the suppression of T cell proliferation.[5]
Effects on Immune Cell Populations
CAPE's activity on signaling pathways translates to measurable functional changes in key immune cells.
T Lymphocytes
CAPE significantly impacts T cell function. In primary human CD4+ T cells, CAPE suppresses proliferation and the production of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-5 (IL-5) upon stimulation.[5] This effect is observed in cells from both healthy subjects and asthmatic patients.[5] CAPE also downregulates the expression of early (CD69) and middle (CD25) activation markers on T cells, further confirming its inhibitory effect on T cell activation.[15] Notably, studies suggest that CCR4+CD4+ T cells (often associated with a Th2 phenotype) are more sensitive to the inhibitory and pro-apoptotic effects of CAPE than CXCR3+CD4+ T cells.[5]
Macrophages
Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory/pro-resolving M2), is critical in immunity and tissue repair.[16][17] CAPE has been shown to regulate this process. In a model of postoperative cognitive dysfunction, CAPE promoted the polarization of microglia (the resident macrophages of the central nervous system) from the M1 to the M2 phenotype.[18] This shift was associated with the upregulation of the Sirt6/Nrf2 pathway, leading to reduced oxidative stress and neuroinflammation.[18] This suggests CAPE can steer macrophages towards a pro-resolving state, which is beneficial in inflammatory conditions.
Neutrophils and Mast Cells
CAPE also modulates the activity of innate immune cells. In human neutrophils stimulated with lipopolysaccharide (LPS), CAPE decreased the activation of intracellular signaling pathways (ERK1/2, c-Jun) and the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7] It has also been shown to regulate LPS-mediated phagocytosis.[7] In human mast cells, CAPE demonstrates anti-inflammatory effects by inhibiting MAPK and NF-κB signaling.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of CAPE on various immunomodulatory parameters as cited in the literature.
Table 1: Effect of CAPE on T Cell Cytokine Production and Function
| Cell Type | Parameter | CAPE Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human CD4+ T Cells | IFN-γ Production | 10 µM | Significant suppression | [5] |
| Human CD4+ T Cells | IL-5 Production | 10 µM | Significant suppression | [5] |
| Human CD4+ T Cells | Proliferation | 10 µM | Significant suppression | [5] |
| Human CD4+ T Cells | CD69 Expression | 10 µM | Significant suppression | [15] |
| Human CD4+ T Cells | CD25 Expression | 10 µM | Significant suppression | [15] |
| Human PBMCs | Active Caspase-3 | 10-100 µM | Dose-dependent increase |[5] |
Table 2: Effect of CAPE on Inflammatory Cytokine Production in Other Immune Cells
| Cell Type | Stimulus | Cytokine | CAPE Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Human Neutrophils | LPS | TNF-α | 1-100 µM | Decreased expression | [7] |
| Human Neutrophils | LPS | IL-6 | 1-100 µM | Decreased expression | [7] |
| TNBC Cells | TNF-α | IL-6, IL-8, TNF-α | Not specified | Suppressed upregulation | [2] |
| BMDMs / THP-1 Cells | LPS + ATP | IL-1β Secretion | ~5-20 µM | Dose-dependent decrease |[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of CAPE's immunomodulatory properties.
Protocol: Analysis of NF-κB Activation by Western Blot
This protocol details the assessment of NF-κB pathway inhibition by monitoring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[19][20][21]
A. Materials and Reagents
-
Immune cells (e.g., human CD4+ T cells, THP-1 monocytes)
-
Cell culture medium and supplements
-
CAPE (stock solution in DMSO)
-
Stimulating agent (e.g., TNF-α, LPS, PMA/Ionomycin)
-
Nuclear and Cytoplasmic Extraction Kit
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Cell Culture and Treatment: Plate cells at the desired density. Pre-treat cells with various concentrations of CAPE (or vehicle control) for 2 hours.
-
Stimulation: Add the stimulating agent (e.g., 20 ng/mL TNF-α) for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis and Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol. Add protease/phosphatase inhibitors to lysis buffers immediately before use.
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-p65 diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Assess NF-κB activation by the increase of p65 in the nuclear fraction and the decrease of IκBα in the cytoplasmic fraction. Compare CAPE-treated samples to the stimulated control.
Protocol: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of secreted cytokines from cultured immune cells.[22][23][24]
A. Materials and Reagents
-
Immune cells (e.g., PBMCs, CD4+ T cells)
-
Cell culture medium, plates, and supplements
-
CAPE (stock solution in DMSO)
-
Stimulating agent (e.g., soluble anti-CD3 and anti-CD28 antibodies)
-
Cytokine-specific ELISA Kit (e.g., for human IFN-γ, IL-5)
-
Microplate reader
B. Procedure
-
Cell Culture and Treatment: Seed cells (e.g., 1x10^6 cells/mL) in a culture plate.[5] Add CAPE at desired final concentrations (e.g., 10 µM). Include a vehicle control group.
-
Stimulation: Add stimulating agents (e.g., 2 µg/mL each of anti-CD3 and anti-CD28) to the wells.[5]
-
Incubation: Culture the cells for a specified period (e.g., 48 hours) at 37°C, 5% CO2.[5]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
ELISA Procedure:
-
Perform the ELISA according to the kit manufacturer's instructions.
-
Briefly, add standards and diluted supernatants to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Compare the results from CAPE-treated groups to the stimulated control.
Protocol: Flow Cytometric Analysis of T Cell Activation Markers
This protocol allows for the quantification of immune cell populations and their expression of surface markers.[25][26][27][28]
A. Materials and Reagents
-
Isolated immune cells (e.g., PBMCs)
-
Cell culture medium and supplements
-
CAPE and stimulating agents (as above)
-
FACS Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies: e.g., anti-CD4, anti-CD69, anti-CD25, and corresponding isotype controls.
-
Flow cytometer
B. Procedure
-
Cell Treatment and Culture: Perform cell treatment and stimulation as described in the ELISA protocol (Section 5.2), using appropriate incubation times for the marker of interest (e.g., 8 hours for CD69, 24 hours for CD25).[15]
-
Cell Harvesting and Staining:
-
Harvest cells and wash them with cold FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing the pre-titrated antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., >50,000) for analysis.
-
Data Analysis:
-
Use flow cytometry analysis software to gate on the lymphocyte population based on forward and side scatter properties.
-
Further gate on the CD4+ T cell population.
-
Within the CD4+ gate, quantify the percentage of cells expressing the activation marker (e.g., CD69+ or CD25+) by comparing with isotype controls.
-
Compare the percentages between CAPE-treated and control groups.
-
Conclusion and Future Directions
This compound (CAPE) is a potent immunomodulatory compound with well-defined mechanisms of action, primarily centered on the inhibition of the NF-κB pathway and the NLRP3 inflammasome. Its ability to suppress T cell activation and cytokine production, while promoting a pro-resolving macrophage phenotype, underscores its therapeutic potential for a wide range of inflammatory and autoimmune disorders. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the immunomodulatory properties of CAPE. Future research should focus on elucidating its effects on other immune cell subsets, further defining its interactions with the JAK/STAT pathway, and translating these preclinical findings into well-controlled clinical trials to validate its efficacy and safety in human diseases.
References
- 1. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bslonline.org [bslonline.org]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Protects against Experimental Autoimmune Encephalomyelitis by Regulating T Cell Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is Macrophage Polarization? | Proteintech Group [ptglab.com]
- 17. Macrophage polarization - Wikipedia [en.wikipedia.org]
- 18. This compound Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 23. dls.com [dls.com]
- 24. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - ZA [thermofisher.com]
- 25. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. Flow Cytometry Analysis of Immune Cell Responses | Springer Nature Experiments [experiments.springernature.com]
- 28. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Caffeic Acid Phenethyl Ester (CAPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid phenethyl ester (CAPE) is a naturally occurring compound found in honeybee propolis that has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As with any potential therapeutic agent, a thorough understanding of its bioavailability and pharmacokinetic profile is paramount for successful drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of CAPE, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Data Presentation: Pharmacokinetics of CAPE
The bioavailability and pharmacokinetic parameters of CAPE have been investigated in preclinical models, primarily in rats. The data reveals rapid metabolism and clearance, highlighting a significant challenge for its therapeutic development.
Table 1: Pharmacokinetic Parameters of CAPE in Rats Following a Single Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T½ (h) | Reference |
| 10 | 155.4 ± 35.6 | 0.5 ± 0.2 | 1659.6 ± 152 | 4.2 ± 1.58 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measured time point; T½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of CAPE in Rats Following a Single Intravenous Administration
| Dose (mg/kg) | C0 (ng/mL) | AUC (0-∞) (ng·h/mL) | CL (mL/min/kg) | Vd (mL/kg) | T½ (min) | Reference |
| 5 | 3210 ± 890 | 10300 ± 1500 | 172 ± 25 | 5209 ± 1185 | 21.2 ± 2.8 | [2] |
| 10 | 7890 ± 1980 | 28400 ± 5600 | 125 ± 25 | 3798 ± 980 | 21.3 ± 3.1 | [2] |
| 20 | 21100 ± 4500 | 108000 ± 18000 | 42.1 ± 7.2 | 1555 ± 325 | 26.7 ± 4.5 | [2] |
C0: Initial plasma concentration; AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity; CL: Total body clearance; Vd: Volume of distribution; T½: Elimination half-life.
Table 3: In Vitro Permeability of CAPE
| Assay System | Concentration (µM) | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Direction | Reference |
| Caco-2 cells | 5, 10, 20 | 4.86 ± 0.90 | Apical to Basolateral | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
Objective: To determine the pharmacokinetic profile of CAPE after oral administration in rats.
Animal Model: Male Sprague-Dawley rats.
Dosing: CAPE was administered via oral gavage at a dose of 10 mg/kg. The vehicle used was a mixture of ethanol and 2-(2-ethoxyethoxy)ethanol[3].
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing[1].
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis[2].
Analytical Method: Plasma concentrations of CAPE were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[2].
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and T½[1].
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of CAPE using an in vitro model.
Cell Line: Human colon adenocarcinoma cell line, Caco-2.
Cell Culture: Caco-2 cells were cultured on semi-permeable filter inserts to form a confluent monolayer, which differentiates to mimic the intestinal epithelial barrier[1].
Permeability Study: CAPE, at concentrations of 5, 10, and 20 µM, was added to the apical (AP) side of the Caco-2 monolayer. Samples were collected from the basolateral (BL) side at various time points to determine the flux of CAPE across the cell layer[1].
Analytical Method: The concentration of CAPE in the collected samples was determined by LC-MS/MS[1].
Calculation of Apparent Permeability Coefficient (Papp): The Papp value was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment[1].
In Vitro Metabolism in Rat Liver Microsomes
Objective: To evaluate the metabolic stability of CAPE in the presence of liver enzymes.
Microsomes: Pooled liver microsomes from Sprague-Dawley rats.
Incubation: CAPE was incubated with rat liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C. Aliquots were taken at different time points[3].
Analytical Method: The remaining concentration of CAPE in the incubation mixture was quantified by LC-MS/MS to determine the rate of metabolism[3].
Metabolite Identification: The formation of metabolites, such as caffeic acid, was monitored by mass spectrometry[3].
Bioavailability and Metabolism of CAPE
The oral bioavailability of CAPE is limited due to its rapid metabolism. In rats, CAPE is extensively hydrolyzed by carboxylesterases in the plasma to form caffeic acid[3]. Interestingly, this rapid hydrolysis is not observed in human plasma, suggesting a significant species difference in its metabolic stability[3]. This finding has important implications for extrapolating preclinical data to humans. The primary metabolic pathway of CAPE involves the cleavage of the ester bond.
Metabolic Pathway of CAPE
Caption: Primary metabolic pathway of CAPE in rats.
Signaling Pathways Modulated by CAPE
CAPE exerts its pharmacological effects by modulating various intracellular signaling pathways. Two of the most well-characterized pathways are the NF-κB and AMPK/Foxo3 signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. CAPE has been shown to inhibit NF-κB activation.
Inhibition of NF-κB Pathway by CAPE
Caption: CAPE inhibits the NF-κB signaling pathway.
AMPK/Foxo3 Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation under conditions of low cellular energy leads to the regulation of various metabolic processes. Forkhead box O3 (Foxo3) is a transcription factor that plays a role in cell survival, proliferation, and stress resistance. CAPE has been shown to activate AMPK, which in turn can lead to the nuclear translocation and activation of Foxo3.
Activation of AMPK/Foxo3 Pathway by CAPE
Caption: CAPE activates the AMPK/Foxo3 signaling pathway.
Strategies to Improve Oral Bioavailability
The low oral bioavailability of CAPE presents a significant hurdle for its clinical translation. Several formulation strategies are being explored to overcome this limitation. These include:
-
Prodrug Approaches: Modifying the chemical structure of CAPE to create prodrugs with improved stability and absorption characteristics.
-
Nanoparticle-based Delivery Systems: Encapsulating CAPE in nanoparticles, liposomes, or other nanocarriers to protect it from degradation and enhance its absorption.
-
Solid Dispersions: Creating solid dispersions of CAPE with polymers to improve its solubility and dissolution rate.
Conclusion
This compound is a promising natural compound with a wide range of therapeutic activities. However, its poor oral bioavailability, primarily due to rapid metabolism in preclinical models, is a major challenge. This technical guide has summarized the current understanding of CAPE's pharmacokinetics and bioavailability, providing valuable data and insights for researchers and drug development professionals. The significant species differences in metabolism highlight the need for careful consideration when extrapolating preclinical findings to humans. Future research should focus on the development of novel formulations to enhance the oral bioavailability of CAPE, which will be crucial for unlocking its full therapeutic potential. Further studies in human subjects are also warranted to fully characterize its pharmacokinetic profile and guide clinical development.
References
- 1. Pharmacokinetics of this compound and its catechol-ring fluorinated derivative following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro and in vivo stability of this compound, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Screening of Caffeic Acid Phenethyl Ester (CAPE) for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic Acid Phenethyl Ester (CAPE) is a naturally occurring phenolic compound and an active component of honeybee propolis.[1][2][3][4] It has garnered significant attention within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anticarcinogenic properties.[1][2][3][5] Emerging research has also highlighted its potential as a broad-spectrum antiviral agent, demonstrating inhibitory effects against a range of viruses.[1] This guide provides a comprehensive overview of the initial in vitro screening of CAPE for antiviral activity, detailing its mechanisms of action, summarizing its efficacy, and providing standardized protocols for its evaluation.
Mechanism of Antiviral Action: Inhibition of NF-κB Signaling
A primary mechanism underlying CAPE's antiviral and anti-inflammatory effects is its well-documented inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses.[6][7] Many viruses exploit the NF-κB pathway to facilitate their own replication and to induce a pro-inflammatory state that can contribute to pathogenesis.
CAPE has been shown to block NF-κB activation, thereby down-regulating the expression of pro-inflammatory cytokines and other mediators that are often induced by viral infections.[1][7] It has been suggested that CAPE's unique molecular structure allows it to interrupt multiple points in the life cycle of viruses like HIV-1 by inhibiting reactions involving NF-κB.[1] In the context of Hepatitis C Virus (HCV), CAPE can suppress viral replication that is enhanced by morphine-mediated NF-κB activation.[1] The inhibitory action of CAPE on NF-κB is a key aspect of its antiviral potential.[1][6]
Caption: Inhibition of the NF-κB signaling pathway by CAPE.
Quantitative Antiviral Activity of CAPE
The antiviral efficacy of a compound is quantified by its 50% effective concentration (EC₅₀) and its 50% cytotoxic concentration (CC₅₀). The EC₅₀ is the concentration of a drug that inhibits viral replication by 50%, while the CC₅₀ is the concentration that causes a 50% reduction in cell viability. The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), a measure of the compound's therapeutic window.
| Virus | Assay Type | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Influenza A & B | Growth Inhibition | Not Specified | 8.8 (for 92-95% inhibition) | Not Specified | Not Specified | [1] |
| Chikungunya (CHIKV) | Virus Yield Assay | Vero | 0.000417 | > 25 | > 59952 | [8] |
| Dengue (DENV) | Virus Yield Assay | Vero | 1.15 | > 25 | > 21.7 | [8] |
| Hepatitis C (HCV) | Replicon Assay | Genotype 1b | 1.0 - 109.6 (effective range) | Not Specified | Not Specified | [1] |
| HIV-1 (M-tropic) | p24 EIA | PBMC | Significant Inhibition | Not Cytotoxic | Not Specified | [9] |
| HIV-1 (T-tropic) | p24 EIA | PBMC | Significant Inhibition | Not Cytotoxic | Not Specified | [9] |
| HIV-1 (Dual-tropic) | p24 EIA | PBMC | Significant Inhibition | Not Cytotoxic | Not Specified | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols for Antiviral Screening
The initial screening of a compound like CAPE for antiviral activity typically involves a series of in vitro assays to determine its efficacy and cytotoxicity.
Cytotoxicity Assay
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cell line to be used in the antiviral assays.[10] This ensures that any observed reduction in viral replication is due to the compound's specific antiviral effect and not simply because the host cells are dying.[10] Common methods include MTT, neutral red, or LDH release assays.[10][11]
Caption: General workflow for a cytotoxicity assay.
Detailed Protocol: Neutral Red Uptake Assay
-
Cell Plating: Seed a 96-well microplate with a suitable host cell line (e.g., Vero, MRC-5) at a density that will yield a confluent monolayer the next day.[11][12] Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of CAPE in a suitable solvent (e.g., DMSO). Create a series of two-fold or half-log dilutions of CAPE in cell culture medium.[11]
-
Treatment: Once cells are confluent, remove the growth medium and add 100 µL of the various CAPE dilutions to the wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a duration equivalent to that of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
Staining: After incubation, remove the medium containing CAPE. Add 100 µL of medium containing neutral red dye (e.g., 50 µg/mL) to each well and incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Remove the staining solution, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well. Agitate the plate for 10 minutes to extract the dye.
-
Quantification: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each CAPE concentration relative to the untreated cell control. The CC₅₀ value is determined by regression analysis of the dose-response curve.[11]
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[13][14]
Caption: Workflow for a plaque reduction assay.
Detailed Protocol: Plaque Reduction Assay
-
Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[12]
-
Virus Inoculation: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Remove the growth medium from the cells and inoculate the monolayer with the virus suspension. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[12][14]
-
Overlay Preparation: During adsorption, prepare a 2X working solution of culture medium and a sterile solution of low-melting-point agarose (e.g., 1.2%). Also, prepare various concentrations of CAPE (at 2X the final desired concentration) in culture medium.
-
Treatment: Just before use, mix equal volumes of the 2X medium (containing the appropriate CAPE dilution) and the molten agarose solution.
-
Overlay Application: After the adsorption period, aspirate the virus inoculum from the cell monolayers.[12] Gently add 2 mL (for 6-well plates) of the CAPE-containing agarose overlay to each well.[15] Include virus control wells (no CAPE) and cell control wells (no virus, no CAPE).
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for several days, until distinct plaques are visible in the virus control wells.[15]
-
Visualization: Fix the cells with a 10% formalin solution. After fixation, remove the agarose plug and stain the cell monolayer with a 0.5% crystal violet solution to visualize the plaques.[15]
-
Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction for each CAPE concentration compared to the virus control. The EC₅₀ is the concentration of CAPE that reduces the plaque number by 50%.
Virus Yield Reduction Assay
This assay quantifies the amount of new infectious virus particles produced in the presence of the test compound. It is particularly useful for viruses that do not form distinct plaques.[16]
Caption: Workflow for a virus yield reduction assay.
Detailed Protocol: Virus Yield Reduction Assay
-
Cell Plating and Infection: Plate host cells in 24-well or 48-well plates. Once confluent, infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of CAPE.[16]
-
Incubation: Incubate the plates for a period equivalent to one or two viral replication cycles (e.g., 24-72 hours).
-
Virus Harvest: After incubation, harvest the cell culture supernatant from each well. To collect intracellular virus, the remaining cell monolayer can be subjected to three cycles of freezing and thawing. The cell lysate is then clarified by centrifugation, and the supernatant is collected.
-
Titration of Progeny Virus: Determine the viral titer in each collected sample. This is typically done using an endpoint dilution assay to determine the 50% Tissue Culture Infective Dose (TCID₅₀) or by performing a plaque assay on fresh cell monolayers.[16]
-
Analysis: The viral titers (in PFU/mL or TCID₅₀/mL) from CAPE-treated cultures are compared to the titer from the untreated virus control. The EC₅₀ is calculated as the concentration of CAPE that reduces the virus yield by 50% (or by 1-log₁₀, depending on the convention).
Conclusion
This compound (CAPE) demonstrates significant promise as a broad-spectrum antiviral agent, with in vitro studies confirming its activity against a diverse range of viruses, including influenza, HIV, HCV, and arboviruses like Chikungunya and Dengue.[1][8][9] Its primary mechanism of action appears to be the potent inhibition of the NF-κB signaling pathway, a critical host pathway often manipulated by viruses for their replication.[1][6][7] The initial screening process, involving a systematic evaluation of cytotoxicity followed by efficacy assessment through plaque reduction and virus yield assays, is fundamental to characterizing its antiviral profile. The high selectivity index observed for certain viruses, particularly CHIKV, underscores its potential as a therapeutic lead.[8] Further research should focus on elucidating its activity against a wider range of viruses, exploring its precise molecular targets beyond NF-κB, and advancing promising findings into in vivo models to assess its therapeutic potential in a physiological context.
References
- 1. Antiviral properties of this compound and its potential application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Properties of this compound and Its Potential Application | Journal of Complementary Medicine Research [bibliomed.org]
- 3. Antiviral properties of this compound and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenetyl ester and its ability to prevent viral infection - Some comments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Unlocking Tissue Repair: A Technical Guide to the Wound-Healing Properties of Caffeic Acid Phenethyl Ester (CAPE)
For Researchers, Scientists, and Drug Development Professionals
Caffeic Acid Phenethyl Ester (CAPE), a key bioactive component derived from honeybee propolis, has garnered significant scientific attention for its multifaceted pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental evidence underpinning CAPE's potent wound-healing capabilities. Its demonstrated anti-inflammatory, antioxidant, pro-angiogenic, and collagen-stimulatory effects position it as a promising candidate for therapeutic applications in tissue regeneration.[3][4][5]
Core Mechanisms of CAPE in Wound Healing
The process of wound healing is a complex biological cascade involving four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[3][6] CAPE positively influences these stages primarily through its potent antioxidant and anti-inflammatory actions, which create a favorable environment for tissue repair and regeneration.[5][7]
Anti-Inflammatory Activity
A prolonged inflammatory phase can lead to delayed healing and chronic wounds.[8] CAPE exerts significant anti-inflammatory effects, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][2] By suppressing the NF-κB pathway, CAPE reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][9] It also decreases the activity of enzymes like cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), further mitigating the inflammatory response.[1] Furthermore, CAPE has been shown to modulate macrophage activity, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and advancing to the proliferative phase of healing.[3]
Antioxidant Effects
Cutaneous injury leads to the excessive production of reactive oxygen species (ROS), causing oxidative stress that can impair the healing process.[7][10] CAPE is a powerful antioxidant that acts through multiple mechanisms. It directly scavenges free radicals and chelates transition metals involved in their formation.[4] CAPE also enhances the body's endogenous antioxidant defense system. Studies show that CAPE treatment increases the levels of glutathione (GSH), a key cellular antioxidant, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4][7][10] Concurrently, it reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[7] This reduction in oxidative stress protects cells from damage and promotes a healthy environment for tissue regeneration.[11]
Angiogenesis Promotion
Angiogenesis, the formation of new blood vessels, is critical for delivering oxygen, nutrients, and immune cells to the wound bed.[12][13] CAPE has been shown to stimulate angiogenesis, thereby accelerating healing.[2][4] It promotes the expression of key pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor Subunit B (PDGF-B).[4][11] VEGF is a potent stimulator of endothelial cell proliferation and migration, while PDGF helps stabilize newly formed vessels.[14] CAPE also facilitates vasorelaxation through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, which can improve blood flow to the injured area.[11]
Collagen Synthesis and Deposition
The proliferative phase of healing is characterized by the formation of granulation tissue, which is rich in fibroblasts and collagen.[15] Collagen provides the structural framework for new tissue.[16] CAPE enhances this process by upregulating the expression of Transforming Growth Factor-beta 1 (TGF-β1), a potent cytokine that stimulates fibroblast proliferation and collagen synthesis.[3][4] Studies have demonstrated that treatment with CAPE leads to increased hydroxyproline content (a major component of collagen) and enhanced expression of Collagen Type I Alpha 1 Chain (Col1A1) mRNA in wound tissue.[4] This results in more organized and robust collagen deposition, improving the tensile strength of the healing tissue.[5]
Quantitative Data on CAPE's Efficacy
The following tables summarize quantitative findings from various preclinical studies, demonstrating the significant impact of CAPE on key wound healing parameters.
Table 1: Effect of CAPE on Wound Closure Rate
| Model | Treatment | Day 7 (% of Initial Area) | Day 14 (% of Initial Area) | Citation |
|---|---|---|---|---|
| Diabetic (db/db) Mice | 35% EtOH Saline (Control) | 76.1% | 65.1% | [2] |
| Diabetic (db/db) Mice | CAPE in 35% EtOH Saline | 38.7% | 16.1% |[2] |
Table 2: Influence of CAPE on Biochemical Markers of Oxidative Stress
| Model | Parameter | Control Group | CAPE-Treated Group | Change | Citation |
|---|---|---|---|---|---|
| Rat Incisional Wound | Glutathione (GSH) | Lower Levels | Significantly Increased | ↑ | [7] |
| Rat Incisional Wound | Malondialdehyde (MDA) | Higher Levels | Significantly Decreased | ↓ | [7] |
| Rat Incisional Wound | Superoxide Dismutase (SOD) | Higher Levels | Significantly Decreased* | ↓ | [7] |
| Diabetic Rats | Lipid Peroxidation | Increased | Prevented | ↓ | [4] |
| Diabetic Rats | Superoxide Dismutase (SOD) | Exhausted | Activity Preserved | ↑ | [4] |
| Diabetic Rats | Catalase (CAT) | Exhausted | Activity Preserved | ↑ | [4] |
Note: The decrease in SOD in the incisional model may reflect a normalization of the enzyme's activity as the initial oxidative burst is controlled.
Table 3: Effect of CAPE on Inflammatory and Growth Factor Expression
| Model | Biomarker | Treatment | Outcome | Citation |
|---|---|---|---|---|
| Diabetic Rats | IL-6 | CAPE-NPs | Expression Prevented | [4] |
| Diabetic Rats | TNF-α | CAPE-NPs | Expression Prevented | [4] |
| Palatal Wound (Mice) | CD68 (Macrophage marker) | CAPE | Upregulated Expression | [3] |
| Palatal Wound (Mice) | TGF-β1 | CAPE | Upregulated Expression | [3] |
| Diabetic Rats | TGF-β1 | CAPE-NPs | Increased Expression | [4] |
| Diabetic Rats | PDGF-B | CAPE-NPs | Increased Expression | [4] |
| Diabetic Rats | Col1A1 mRNA | CAPE-NPs | Upregulated Expression |[4] |
Experimental Protocols
The findings described above are based on established in vivo and in vitro experimental models. Detailed methodologies are crucial for the replication and validation of these results.
In Vivo Full-Thickness Excisional Wound Model
This model is widely used to assess wound closure, re-epithelialization, and granulation tissue formation.
-
Animal Model: Male BALB/c mice or Wistar rats are commonly used. For diabetic models, db/db mice or streptozotocin-induced diabetic rats are employed.[2][4]
-
Anesthesia: Animals are anesthetized using an appropriate agent (e.g., ketamine intraperitoneally).[17]
-
Wound Creation: The dorsal skin is shaved and disinfected. A full-thickness excisional wound is created using a sterile biopsy punch (e.g., 4-mm or 6-mm diameter).[2][17]
-
Treatment: A specified amount of the test substance (e.g., CAPE, CAPE-loaded nanoparticles, or a vehicle control) is applied topically to the wound bed. Dressings may be applied and are typically changed daily.[2]
-
Wound Closure Measurement: Wounds are digitally photographed at regular intervals (e.g., days 0, 3, 7, 14). The wound area is quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the initial wound area.[2]
-
Tissue Collection and Analysis: At predetermined endpoints, animals are euthanized, and the entire wound tissue, including a margin of surrounding healthy skin, is excised. The tissue is then processed for various analyses:
-
Histopathology: Fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess cellular infiltration and re-epithelialization, and with Masson's trichrome to evaluate collagen deposition and organization.[4]
-
Biochemical Analysis: Tissue homogenates are used to measure levels of MDA, GSH, SOD, CAT, and hydroxyproline content via colorimetric assay kits.[4][7]
-
Immunohistochemistry (IHC): Tissue sections are stained for specific protein markers like TGF-β1, PDGF-B, and CD68 to quantify their expression and localization.[3][4]
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from tissue to quantify the gene expression of relevant markers like TNF-α, IL-6, and Col1A1.[4]
-
In Vitro Scratch (Wound Healing) Assay
This assay assesses the effect of a compound on cell migration and proliferation, key processes in re-epithelialization.[18]
-
Cell Culture: A monolayer of relevant cells (e.g., human gingival fibroblasts, HaCaT keratinocytes) is grown to confluence in a culture plate.[19]
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or gap in the cell monolayer.[18]
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (CAPE at various concentrations) or a vehicle control.
-
Imaging and Analysis: The closure of the scratch is monitored and photographed using a microscope at regular time intervals (e.g., 0, 12, 24 hours). The area of the gap is measured over time to calculate the rate of cell migration and wound closure.[18]
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a potent agent for promoting wound healing. Its ability to concurrently target multiple crucial pathways—reducing inflammation and oxidative stress while promoting angiogenesis and collagen deposition—makes it a highly attractive therapeutic candidate. Loading CAPE into nanoparticle delivery systems has shown superior activity, highlighting a promising strategy to enhance its stability and bioavailability.[4]
Future research should focus on translating these preclinical findings into clinical applications. Well-designed clinical trials are needed to evaluate the safety and efficacy of CAPE-based formulations for treating acute and chronic wounds in humans. Further investigation into the precise molecular interactions and downstream targets of CAPE will continue to refine our understanding and could lead to the development of novel, highly effective wound care therapies.
References
- 1. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound promotes palatal wound healing and enhances wound-associated macrophage CD68 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Loaded PEG–PLGA Nanoparticles Enhance Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicineandhealthukm.com [medicineandhealthukm.com]
- 6. Healing Mechanisms in Cutaneous Wounds: Tipping the Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound accelerates cutaneous wound healing in a rat model and decreases oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of wound healing by capsaicin through suppression of the inflammatory response and amelioration of the repair process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Angiogenesis and wound repair: when enough is enough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. angio.org [angio.org]
- 15. Wound healing: cellular mechanisms and pathological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. CAPE derivatives: Multifaceted agents for chronic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Caffeic Acid Phenethyl Ester (CAPE) Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid phenethyl ester (CAPE) is a biologically active compound found in propolis, a resinous mixture produced by honeybees. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory effects.[1][2] These activities are largely attributed to its ability to modulate key cellular signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.[2][3][4] The limited availability of CAPE from natural sources necessitates robust and efficient methods for its chemical synthesis and purification to facilitate further research and drug development.
This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound (CAPE). It includes various synthesis methodologies, comprehensive purification procedures, and a summary of quantitative data. Additionally, a diagram of the CAPE synthesis workflow and its inhibitory effect on the NF-κB signaling pathway are provided.
Synthesis of this compound (CAPE)
Several methods have been developed for the synthesis of CAPE. The choice of method often depends on factors such as desired yield, available starting materials, and scalability. Below are detailed protocols for the most common and effective synthesis routes.
Summary of Synthesis Methods and Yields
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reported Yield (%) | Reference(s) |
| Direct Esterification (Acyl Chloride Method) | Caffeic acid, Phenethyl alcohol | Thionyl chloride (SOCl₂), Pyridine | 50 - 86% | [5][6] |
| Direct Esterification (Sulfonic Acid Catalysis) | Caffeic acid, Phenethyl alcohol | Toluene-p-sulfonic acid | 40% | [5] |
| DCC Coupling | Caffeic acid, Phenethyl alcohol | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | 38 - 46% | [5][7][8] |
| Microwave-Assisted Synthesis | 3,4-Dihydroxybenzaldehyde, Phenylethyl acetate | Organic base (e.g., sodium methoxide) | >85% | [9] |
| Enzymatic Synthesis | Caffeic acid, Phenethyl alcohol | Lipase (e.g., Novozym 435) | ~40% (conversion rate) | [5][6] |
Diagram: General Workflow for CAPE Synthesis and Purification
Caption: General workflow for the synthesis, purification, and analysis of this compound (CAPE).
Experimental Protocols: Synthesis
Protocol 1: Acyl Chloride Method
This method involves the conversion of caffeic acid to its more reactive acyl chloride derivative, which then readily reacts with phenethyl alcohol to form the ester. This is often the highest-yielding method.[5][6]
Materials:
-
Caffeic acid
-
Thionyl chloride (SOCl₂)
-
Phenethyl alcohol
-
Pyridine
-
Nitrobenzene (or Dichloromethane as a less toxic alternative)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
Formation of Caffeoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ gases), add caffeic acid and an excess of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 1 hour.[6] The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess SOCl₂ by vacuum distillation. The solid intermediate, caffeoyl chloride, will remain.
-
-
Esterification:
-
At room temperature, dissolve the crude caffeoyl chloride in a suitable solvent such as nitrobenzene or dichloromethane.
-
In a separate flask, prepare a solution of phenethyl alcohol and pyridine in the same solvent.
-
Slowly add the phenethyl alcohol/pyridine solution to the caffeoyl chloride solution with stirring.
-
Allow the reaction to proceed for 1 hour at room temperature.[6] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove pyridine, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude CAPE.
-
Protocol 2: DCC Coupling Method
This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification between caffeic acid and phenethyl alcohol. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst.[5][7]
Materials:
-
Caffeic acid
-
Phenethyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF) / Dichloromethane (CH₂Cl₂) mixture (1:1)
-
Diethyl ether
-
n-Hexane
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve caffeic acid, DCC, and a catalytic amount of DMAP in a 1:1 mixture of THF and CH₂Cl₂.[5]
-
Stir the solution at room temperature.
-
-
Addition of Phenethyl Alcohol:
-
Slowly add phenethyl alcohol to the reaction mixture dropwise.[5]
-
Continue stirring at room temperature. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitor the reaction progress using TLC.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Experimental Protocols: Purification
Purification of the crude CAPE product is crucial to remove unreacted starting materials, reagents, and byproducts. The most common methods are column chromatography and recrystallization.
Protocol 3: Column Chromatography
Materials:
-
Crude CAPE
-
Silica gel (60-120 mesh)
-
Eluent system (e.g., Dichloromethane/n-hexane or Diethyl ether/n-hexane)[5]
-
Chromatography column, beakers, test tubes for fraction collection.
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude CAPE in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, starting with 100% n-hexane and gradually adding dichloromethane or diethyl ether.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify the fractions containing pure CAPE.
-
Combine the pure fractions and evaporate the solvent to obtain purified CAPE.
-
Protocol 4: Recrystallization
Materials:
-
Purified or semi-purified CAPE from column chromatography
-
A suitable solvent or solvent system (e.g., Toluene, Ethanol/water)[5]
-
Erlenmeyer flask, heating plate, ice bath.
Procedure:
-
Dissolution:
-
Place the CAPE to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently to dissolve the solid completely.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure CAPE should start to form.
-
To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
CAPE's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
CAPE is a well-documented inhibitor of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. The activation of NF-κB is a critical step in the inflammatory cascade.[4] CAPE exerts its anti-inflammatory effects primarily by preventing the nuclear translocation of the p65 subunit of NF-κB.[2][10]
Diagram: CAPE's Inhibition of the NF-κB Signaling Pathway
Caption: Mechanism of CAPE's inhibitory action on the NF-κB signaling pathway, preventing the nuclear translocation of p65.
Conclusion
The synthetic and purification methods detailed in this document provide a comprehensive guide for researchers working with this compound. The acyl chloride and DCC coupling methods offer reliable routes to CAPE, with subsequent purification by column chromatography and recrystallization yielding a high-purity product suitable for biological and pharmacological studies. Understanding the mechanism of action of CAPE, particularly its inhibition of the NF-κB pathway, is crucial for its development as a potential therapeutic agent for a variety of inflammatory and proliferative diseases. These protocols and notes are intended to facilitate the synthesis and application of CAPE in further scientific investigations.
References
- 1. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pluripotent Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102746152A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. This compound suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Caffeic Acid Phenethyl Ester (CAPE) in Propolis
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Quantitative Analysis of Caffeic Acid Phenethyl Ester (CAPE) in Propolis using High-Performance Liquid Chromatography (HPLC)
[City, State] – [Date] – This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound (CAPE), a significant bioactive compound found in propolis, using High-Performance Liquid Chromatography (HPLC) with UV detection. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of propolis and its extracts.
Propolis, a resinous substance collected by honeybees, is renowned for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] CAPE is a major contributor to these therapeutic effects, making its accurate quantification crucial for the development of standardized propolis-based products. This application note outlines a validated HPLC method for the reliable determination of CAPE content in propolis samples.
Experimental Protocols
A precise and reproducible analytical method is paramount for the accurate quantification of CAPE. The following protocols for sample preparation, standard solution preparation, and HPLC analysis have been synthesized from established methodologies.
Propolis Sample Preparation: Ethanolic Extraction
Ethanol is a commonly used and effective solvent for extracting CAPE and other phenolic compounds from raw propolis.[1]
Materials:
-
Raw propolis, frozen and ground into a fine powder
-
Ethanol (96% or absolute)
-
Volumetric flasks
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 1.0 g of powdered raw propolis into a 50 mL volumetric flask.
-
Add 30 mL of ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate extraction.
-
After sonication, allow the mixture to stand for 24 hours at room temperature, protected from light.
-
Centrifuge the extract at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.
-
Carefully decant the supernatant into a clean volumetric flask.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Standard Solution Preparation
Accurate standard solutions are essential for the calibration of the HPLC system and the quantification of CAPE in the propolis extracts.
Materials:
-
This compound (CAPE) standard (≥98% purity)
-
Methanol (HPLC grade)
-
High-precision analytical balance
-
Volumetric flasks (various sizes)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of CAPE standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This is the stock solution.
-
Working Standards: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with methanol. A typical calibration curve may include concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method and Parameters
This section details the instrumental conditions for the separation and quantification of CAPE. A reversed-phase C18 column is commonly used for this analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | A linear gradient is often employed. For example: Start with 80% A and 20% B, increasing to 80% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 330 nm[2][3] |
Data Presentation: Quantitative Analysis Summary
The following tables summarize typical validation parameters and quantitative results obtained from the HPLC analysis of CAPE in propolis, compiled from various studies.
Table 1: Method Validation Parameters for CAPE Quantification
| Parameter | Typical Range/Value | Reference |
| Linearity (R²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.02 - 2.70 µg/mL | [4][5] |
| Limit of Quantitation (LOQ) | 0.07 - 8.30 µg/mL | [4][5] |
| Recovery (%) | 95 - 105% | N/A |
Table 2: Reported CAPE Content in Propolis Samples from Different Geographical Regions
| Geographical Origin | CAPE Content (mg/g of raw propolis) | Reference |
| Turkish | 1.41 - 30.15 | [6] |
| Italian | 9.9 - 12.9 | [7] |
| Romanian | 4 - 18 (in extract) | [5] |
Visualizations
To further elucidate the experimental process, the following diagrams illustrate the workflow and a key signaling pathway influenced by CAPE.
Caption: Workflow for the HPLC analysis of CAPE in propolis.
Caption: CAPE's inhibitory effect on the NF-κB signaling pathway.
References
- 1. The process of extracting this compound from propolis in propolis extract powder. [greenskybio.com]
- 2. mdpi.com [mdpi.com]
- 3. phcogj.com [phcogj.com]
- 4. Extraction and HPLC analysis of this compound (CAPE) from propolis and honey samples collected from different regions of Turkiye | AVESİS [avesis.akdeniz.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving and Using Caffeic Acid Phenethyl Ester (CAPE) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic Acid Phenethyl Ester (CAPE) is a natural phenolic compound derived from honeybee propolis, known for its potent antioxidant, anti-inflammatory, anticarcinogenic, and immunomodulatory properties.[1][2] A primary mechanism of its action is the specific and potent inhibition of the activation of the nuclear transcription factor NF-κB, a key regulator of inflammatory and immune responses.[1][3][4][5] This property makes CAPE a valuable tool for in vitro studies across various research fields, including cancer biology, immunology, and neurobiology.
Proper dissolution and application of CAPE are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols for dissolving CAPE, preparing stock and working solutions, and a general procedure for treating cells in culture.
Solubility and Storage
CAPE is a crystalline solid that is insoluble in water.[6][7] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell culture applications, DMSO is the most commonly used solvent.
Key Properties:
-
Molecular Weight: 284.31 g/mol [3]
-
Appearance: White to off-white crystalline solid.[7]
-
Storage: Store the solid powder at -20°C, protected from light.[1][3][7] Stock solutions in DMSO should be stored at -20°C or -80°C and are stable for at least 6 months.[7] It is advisable to use freshly prepared solutions for optimal results.[6]
Quantitative Data Summary
The following table summarizes the solubility of CAPE in common solvents and typical concentrations used in cell culture experiments.
| Parameter | Value | Solvent | Source |
| Solubility | ~10 mg/mL | DMSO | [1] |
| 56 mg/mL (196.96 mM) | Fresh DMSO | [6] | |
| 100 mg/mL (351.73 mM) | DMSO (with sonication) | [7] | |
| 200 mg/mL | DMSO | ||
| ~30 mg/mL | Ethanol | [1] | |
| 56 mg/mL | Ethanol | [6] | |
| 50 mg/mL | Ethanol | ||
| 50 mg/mL | Ethyl Acetate | ||
| Effective Concentration (In Vitro) | 1.76 - 44.0 µM (EC₅₀) | Varies by cell line | [6] |
| 10 - 40 µM | LNCaP 104-R1 cells | [8] | |
| 6 µg/mL (~21 µM) | A549 lung cancer cells | [9] | |
| 10 nM (with Paclitaxel) | OV7 ovarian cancer cells | [10] | |
| 50 - 100 µM | Ovarian cancer cells | [10] |
Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[6][11]
Experimental Protocols
Preparation of a 100 mM CAPE Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of CAPE, which can be serially diluted for various experimental needs.
Materials:
-
This compound (CAPE) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of CAPE:
-
Molecular Weight (MW) of CAPE = 284.31 g/mol .
-
To prepare 1 mL of a 100 mM (0.1 M) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass = 0.1 mol/L x 0.001 L x 284.31 g/mol = 0.02843 g = 28.43 mg.
-
-
-
Weighing:
-
Using a calibrated analytical balance, carefully weigh 28.43 mg of CAPE powder.
-
-
Dissolution:
-
Transfer the weighed CAPE powder into a sterile tube.
-
Add 1 mL of anhydrous, sterile DMSO.
-
Vortex the solution vigorously until the CAPE is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be required to facilitate dissolution.[7]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions and Cell Treatment
This protocol outlines the steps for diluting the CAPE stock solution to the desired final concentration in the cell culture medium and treating the cells.
Materials:
-
100 mM CAPE stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile pipettes and tips
Procedure:
-
Determine the Final Concentration: Decide on the final concentration(s) of CAPE required for your experiment based on literature or preliminary dose-response studies.
-
Serial Dilution (Example for a 10 µM final concentration):
-
It is recommended to perform a serial dilution to ensure accuracy.
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 100 mM stock solution 1:100 in complete cell culture medium. For example, add 2 µL of the 100 mM stock to 198 µL of medium.
-
Final Dilution: Add the appropriate volume of the intermediate stock to the wells containing cells and medium. To achieve a final concentration of 10 µM from a 1 mM intermediate stock, you would perform a 1:100 dilution. For example, add 10 µL of the 1 mM intermediate solution to a well containing 990 µL of medium.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the CAPE-treated samples.
-
Prepare a dilution of pure DMSO in the culture medium equivalent to the highest concentration used for the CAPE treatment.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the medium containing the desired final concentration of CAPE (or the vehicle control) to the cells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assay: Proceed with your intended downstream analysis, such as a cell viability assay (e.g., MTT), apoptosis assay, or protein/gene expression analysis.
Visualization of CAPE's Mechanism of Action
Signaling Pathway Diagram
The primary mechanism of action for CAPE's anti-inflammatory and anti-cancer effects is the inhibition of the NF-κB signaling pathway.[4][5][12] CAPE has been shown to prevent the translocation of the p65 subunit of NF-κB to the nucleus.[5][6]
Caption: CAPE inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of CAPE on a cancer cell line.
Caption: Workflow for a CAPE cytotoxicity assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 4. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CAPE): pharmacodynamics and potential for therapeutic application [pharmacia.pensoft.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell killing and radiosensitization by this compound (CAPE) in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 12. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caffeic Acid Phenethyl Ester (CAPE) in In Vivo Experimental Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Caffeic Acid Phenethyl Ester (CAPE), a bioactive compound derived from honeybee propolis, in various in vivo experimental animal models. The information compiled herein, supported by numerous studies, is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of CAPE across a range of diseases, including cancer, neurodegenerative disorders, inflammation, and metabolic diseases.
Anti-Cancer Animal Models
CAPE has demonstrated significant anti-tumor and anti-metastatic activities in several preclinical cancer models.[1] Its mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1]
Data Presentation: In Vivo Anti-Cancer Efficacy of CAPE
| Animal Model | Cancer Type | CAPE Dosage & Administration | Key Findings | Reference |
| Nude Mice (Xenograft) | Human Prostate Cancer (LNCaP cells) | Gavage administration | Significantly inhibited tumor growth. | [2] |
| Nude Mice (Xenograft) | Human Fibrosarcoma (HT1080 cells) | Intraperitoneal injections or gavage | Significant tumor suppression and reduced lung metastasis. | [1] |
| Nude Mice (Xenograft) | Human Bladder Carcinoma (HT1376 cells) | 10 mg/kg, intraperitoneal injection | Induced GDF15 expression and inhibited tumor growth. | [3] |
| Nude Mice (Xenograft) | Human Breast Cancer (MCF-7 and MDA-MB-231 cells) | Not specified | Induced cell cycle arrest and apoptosis. | [1] |
| Nude mice | Liver metastasis of HepG2 tumor xenografts | Subcutaneous and oral administration | Significant reduction of liver metastasis. | [4] |
Experimental Protocol: Subcutaneous Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in nude mice to assess the anti-cancer efficacy of CAPE.
Materials:
-
Human cancer cell line (e.g., HT1080, LNCaP)
-
Athymic nude mice (4-6 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound (CAPE)
-
Vehicle control (e.g., 0.1% DMSO in PBS)
-
1-cc syringes with 27- or 30-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel at a concentration of 3.0 x 10^6 cells per 300 µl.[5] Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 3.0 x 10^6 cells in a volume of 300 µl subcutaneously into the flank of each mouse.[5]
-
-
Treatment:
-
Monitoring and Endpoint:
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length/2.[5]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
-
Signaling Pathway: CAPE in Cancer
Neurodegenerative Disease Animal Models
CAPE has shown neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[6] Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[6]
Data Presentation: In Vivo Neuroprotective Efficacy of CAPE
| Animal Model | Disease Model | CAPE Dosage & Administration | Key Findings | Reference |
| Mice | Alzheimer's Disease (Aβ1-42 oligomer injection) | 10 mg/kg, intraperitoneal injection | Counteracted oxidative stress, reduced neuronal apoptosis and neuroinflammation, and improved memory. | [1][7] |
| Rats | Dementia (Streptozotocin-induced) | 3 and 6 mg/kg, intraperitoneal injection | Enhanced memory, decreased brain TBARS, and increased brain GSH levels. | [8] |
| Mice | Amyotrophic Lateral Sclerosis (SOD1G93A mutant) | Not specified | Increased post-onset survival and lifespan, decreased motor neuron loss and neuroinflammation. | [6] |
| Rabbits | Cigarette smoke-induced neurotoxicity | Not specified | Decreased MDA levels, increased SOD activities, and reduced apoptotic neurons in the hippocampus. | [9] |
Experimental Protocol: Mouse Model of Alzheimer's Disease
This protocol describes the induction of Alzheimer's-like pathology in mice using Aβ1-42 oligomers and subsequent treatment with CAPE.
Materials:
-
Male C57BL/6 mice
-
Aβ1-42 peptide
-
Sterile saline
-
This compound (CAPE)
-
Vehicle control
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Aβ1-42 Oligomer Preparation:
-
Prepare Aβ1-42 oligomers according to established protocols.
-
-
Intracerebroventricular (i.c.v.) Injection:
-
Anesthetize the mice and place them in a stereotaxic apparatus.
-
Inject Aβ1-42 oligomers into the cerebral ventricles.
-
-
CAPE Treatment:
-
Following the i.c.v. injection, administer CAPE (10 mg/kg) or vehicle control intraperitoneally once daily for a specified period (e.g., 10 days).[1]
-
-
Behavioral and Molecular Analysis:
-
After the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze).
-
Sacrifice the animals and collect brain tissue for histological and molecular analyses (e.g., oxidative stress markers, inflammatory cytokines, apoptosis assays).[1]
-
Signaling Pathway: CAPE in Neuroprotection
Inflammation Animal Models
CAPE exhibits potent anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases.[10] It has been shown to be effective in various animal models of inflammation.[10]
Data Presentation: In Vivo Anti-Inflammatory Efficacy of CAPE
| Animal Model | Inflammation Model | CAPE Dosage & Administration | Key Findings | Reference |
| Mice | Dextran Sulphate Sodium (DSS)-induced colitis | 30 mg/kg/day, intraperitoneal | Reduced Disease Activity Index, tissue inflammation, and fibrosis. | [11] |
| Mice | Carrageenan-induced paw edema | Not specified | Inhibited paw edema and reduced IL-1β levels and neutrophil influx in the paw. | [3] |
| Rats | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Ameliorated clinical symptoms by inhibiting ROS production and NF-κB activation. | [12] |
| Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | 1 or 5 mg/kg, intraperitoneal | Reduced microglial activation in the brain. | [13] |
Experimental Protocol: DSS-Induced Colitis in Mice
This protocol details the induction of colitis in mice using DSS and subsequent treatment with CAPE to evaluate its anti-inflammatory effects.
Materials:
-
C57BL/6 mice
-
Dextran Sulphate Sodium (DSS)
-
This compound (CAPE)
-
Vehicle control
-
Drinking water bottles
Procedure:
-
Induction of Colitis:
-
Administer 2.5% (w/v) DSS in the drinking water to the mice for 5 consecutive days.[11]
-
-
CAPE Treatment:
-
On day 6, replace the DSS water with regular drinking water.
-
Begin intraperitoneal administration of CAPE (30 mg/kg/day) or vehicle control for a specified duration (e.g., 7 days).[11]
-
-
Assessment of Colitis:
-
Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, sacrifice the mice and collect the colon.
-
Measure the colon length and take tissue samples for histological analysis to assess inflammation and fibrosis.[11]
-
Signaling Pathway: CAPE in Inflammation
Metabolic Disease Animal Models
CAPE and its derivatives have shown potential in ameliorating metabolic disorders such as type 2 diabetes.
Data Presentation: In Vivo Efficacy of CAPE in Metabolic Disease
| Animal Model | Disease Model | CAPE/Derivative & Administration | Key Findings | Reference |
| Mice | Type 2 Diabetes (High-fat diet/Streptozotocin) | CAPE-pNO2 (derivative) | Decreased blood glucose, blood lipid, and blood insulin levels. Alleviated pancreatic, myocardial, and hepatic damage. | [14][15] |
Experimental Protocol: High-Fat Diet/Streptozotocin-Induced Diabetic Mouse Model
This protocol describes the induction of type 2 diabetes in mice and the evaluation of CAPE's therapeutic effects.
Materials:
-
C57BL/6 mice
-
High-fat diet (HFD)
-
Normal chow diet
-
Streptozotocin (STZ)
-
Citrate buffer
-
This compound (CAPE) or its derivatives
-
Vehicle control
-
Glucometer
Procedure:
-
Induction of Insulin Resistance:
-
Feed mice a high-fat diet for one month to induce insulin resistance. A control group should be fed a normal chow diet.
-
-
Induction of Diabetes:
-
After the HFD feeding period, intraperitoneally inject a low dose of STZ (e.g., 40 mg/kg) dissolved in citrate buffer for five consecutive days to induce hyperglycemia.
-
-
CAPE Treatment:
-
Following STZ injections, treat the diabetic mice with CAPE or its derivatives daily for a specified period (e.g., one month).
-
-
Metabolic Assessment:
Experimental Workflow: Metabolic Disease Model
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. CAPE and Neuroprotection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (CAPE) Prevents Development of STZ-ICV Induced dementia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective effects of this compound (CAPE) in the hippocampal formation of cigarette smoke exposed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (CAPE) reverses fibrosis caused by chronic colon inflammation in murine model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo neuroprotective effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory Effects of this compound on Neuroinflammation in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for CAPE Drug Delivery Systems and Nanoformulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, its clinical translation is often hampered by poor aqueous solubility and limited bioavailability.[2] To overcome these limitations, various drug delivery systems and nanoformulations have been developed to enhance the therapeutic efficacy of CAPE.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of CAPE-loaded nanoformulations, including polymeric nanoparticles, liposomes, and solid lipid nanoparticles (SLNs).
Data Presentation: Physicochemical Properties of CAPE Nanoformulations
The following table summarizes the quantitative data from various studies on CAPE nanoformulations, providing a comparative overview of their key physicochemical characteristics.
| Nanoformulation Type | Polymer/Lipid | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | PLGA | Single Emulsion Solvent Evaporation | 163 ± 2 | 0.119 ± 0.002 | -34.4 ± 2.5 | 89 ± 3 | Not Reported | [3] |
| PLGA Nanoparticles | PLGA | Emulsification Solvent Evaporation | ~150 | < 0.2 | Not Reported | > 80 | Not Reported | [4] |
| Liposomes | DOTAP/Cholesterol | Thin-film Hydration | 60-70 | Not Reported | Not Reported | ~81 (with Doxorubicin) | Not Reported | [5] |
| Solid Lipid Nanoparticles | Stearic Acid | High Shear Homogenization | 745.8 ± 204.0 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Solid Lipid Nanoparticles | Glyceryl dibehenate | High Shear Homogenization | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
Synthesis of CAPE-Loaded PLGA Nanoparticles
Method: Single Emulsion-Solvent Evaporation.[7][8]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (CAPE)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in distilled water)
-
Distilled water
-
Ice bath
-
Sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and CAPE in an organic solvent (e.g., 5 mL of DCM).[8]
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1% w/v) in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Emulsify the mixture by sonication on an ice bath. The sonication parameters (power and time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Transfer the resulting oil-in-water (o/w) emulsion to a larger volume of distilled water and stir for several hours at room temperature to allow the organic solvent to evaporate completely. A rotary evaporator can be used to accelerate this process.
-
Nanoparticle Collection: Collect the hardened nanoparticles by centrifugation (e.g., 12,000 rpm for 15-30 minutes).
-
Washing: Wash the nanoparticle pellet with distilled water multiple times to remove excess PVA and unencapsulated CAPE. This is typically done by resuspending the pellet in water and centrifuging again.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a small amount of distilled water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Synthesis of CAPE-Loaded Liposomes
Method: Thin-Film Hydration.[9][10][11]
Materials:
-
Phospholipids (e.g., Soy Phosphatidylcholine - SPC, DOTAP)
-
Cholesterol (Chol)
-
CAPE
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size
Protocol:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and CAPE in an organic solvent in a round-bottom flask.[11]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner surface of the flask. Ensure the temperature of the water bath is above the phase transition temperature (Tc) of the lipids.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should also be pre-warmed to a temperature above the lipid Tc. Agitate the flask (e.g., by vortexing or gentle shaking) to facilitate the formation of multilamellar vesicles (MLVs).[12]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated several times.[10]
-
Purification: Remove unencapsulated CAPE by methods such as dialysis or gel filtration chromatography.[13]
Synthesis of CAPE-Loaded Solid Lipid Nanoparticles (SLNs)
Method: High-Shear Homogenization.[6][14][15]
Materials:
-
Solid lipid (e.g., Stearic acid, Glyceryl dibehenate)
-
CAPE
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Distilled water
-
High-shear homogenizer
-
Water bath
Protocol:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to a temperature 5-10°C above its melting point. Dissolve or disperse CAPE in the molten lipid.[15]
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse oil-in-water (o/w) emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization at an elevated temperature. The homogenization time and speed are critical parameters for controlling the particle size.
-
Cooling and Solidification: Cool down the resulting nanoemulsion to room temperature or below, allowing the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Determination of Drug Loading and Encapsulation Efficiency
Principle: The encapsulation efficiency (EE) and drug loading (DL) are crucial parameters to quantify the amount of drug successfully incorporated into the nanoparticles.[13][16][17]
Equations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100[16]
-
Drug Loading (DL %): DL (%) = [Weight of drug in nanoparticles / Weight of nanoparticles] x 100[16]
Protocol (Indirect Method):
-
Separation of Free Drug: After nanoparticle synthesis, separate the nanoparticles from the aqueous medium containing the unencapsulated (free) CAPE. This is typically achieved by ultracentrifugation.[16]
-
Quantification of Free Drug: Collect the supernatant and measure the concentration of free CAPE using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Use the initial amount of CAPE added during the formulation and the measured amount of free CAPE to calculate the EE using the formula above.
Protocol (Direct Method):
-
Nanoparticle Lysis: Take a known amount of lyophilized or a known volume of the nanoparticle suspension and disrupt the nanoparticles to release the encapsulated CAPE. This can be done by dissolving them in a suitable organic solvent in which both the polymer/lipid and the drug are soluble.
-
Quantification of Entrapped Drug: Measure the concentration of the released CAPE using a validated analytical method (UV-Vis or HPLC).
-
Calculation: Calculate the DL using the measured amount of encapsulated drug and the total weight of the nanoparticles.
In Vitro Drug Release Study
Method: Dialysis Bag Method.[18][19][20][21]
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the diffusion of free CAPE but retains the nanoparticles.
-
Release medium (e.g., PBS, pH 7.4, sometimes with a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Thermostatically controlled shaker or water bath.
-
Sample collection vials.
-
Analytical instrument for CAPE quantification (UV-Vis or HPLC).
Protocol:
-
Dialysis Bag Preparation: Pre-soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Sample Loading: Place a known amount of the CAPE-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Release Study Setup: Immerse the dialysis bag in a known volume of the release medium in a beaker or flask. Place the setup in a shaker or water bath maintained at 37°C with continuous agitation.[20]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of CAPE in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Mandatory Visualizations
Signaling Pathways
Caption: CAPE inhibits the NF-κB signaling pathway.
Caption: CAPE induces anticancer effects via AMPK/Foxo3 signaling.
Experimental Workflows
Caption: Workflow for polymeric nanoparticle synthesis.
Caption: Workflow for in vitro drug release study.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 6. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 7. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 14. japsonline.com [japsonline.com]
- 15. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessing the In Vitro Drug Release from Lipid-Core Nanocapsules: a New Strategy Combining Dialysis Sac and a Continuous-Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. scispace.com [scispace.com]
Caffeic Acid Phenethyl Ester (CAPE) as a Potent NF-κB Inhibitor: Application Notes and Protocols for Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Caffeic Acid Phenethyl Ester (CAPE) is a bioactive compound isolated from honeybee propolis, renowned for its significant anti-inflammatory, antioxidant, anti-cancer, and immunomodulatory properties.[1][2] A cornerstone of its multifaceted biological effects is its capacity to act as a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a pivotal transcription factor that orchestrates the expression of a vast array of genes involved in inflammation, immune responses, cell survival, and proliferation. Its dysregulation is implicated in numerous pathological conditions, making it a critical target for therapeutic intervention. These application notes provide a comprehensive guide to utilizing CAPE as an NF-κB inhibitor in molecular biology research.
Mechanism of Action
The canonical NF-κB pathway is held in a latent state in the cytoplasm through the binding of inhibitory IκB proteins to the NF-κB heterodimer (typically p50/p65). Upon stimulation by pro-inflammatory cytokines like TNF-α or bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This event unmasks the nuclear localization signal on the p65 subunit, facilitating the translocation of the active NF-κB dimer into the nucleus. Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, initiating their transcription.[5]
CAPE exerts its inhibitory effect on NF-κB activation through several mechanisms, which can be cell-type and stimulus-dependent:
-
Inhibition of IKK Phosphorylation: CAPE has been shown to inhibit the phosphorylation of the IKK complex, a critical upstream event in the NF-κB cascade.[6]
-
Prevention of IκBα Degradation: By blocking IKK activity, CAPE prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[6]
-
Inhibition of p65 Nuclear Translocation: Studies have demonstrated that CAPE can directly block the movement of the p65 subunit of NF-κB from the cytoplasm into the nucleus.[3][7]
-
Suppression of NF-κB DNA Binding: There is evidence to suggest that CAPE may also interfere with the ability of NF-κB to bind to its target DNA sequences in the nucleus.[3]
Applications in Molecular Biology and Drug Development
The well-characterized inhibitory action of CAPE on the NF-κB pathway makes it an invaluable tool for:
-
Investigating the fundamental roles of NF-κB in various physiological and pathological processes.
-
Dissecting the complex signaling networks regulated by NF-κB.
-
Validating NF-κB as a therapeutic target in diseases such as cancer, inflammatory disorders, and autoimmune diseases.
-
Serving as a positive control for the inhibition of the NF-κB pathway in high-throughput screening assays for novel drug candidates.
Data Presentation
Table 1: Efficacy of CAPE on Cell Viability and NF-κB Inhibition in Various Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| HCT116 (Human Colorectal Carcinoma) | Cell Viability (MTT Assay) | IC50: 22.45 mg/L | 24 hours | [8] |
| HCT116 (Human Colorectal Carcinoma) | Cell Viability (MTT Assay) | IC50: 12.07 mg/L | 48 hours | [8] |
| HCT116 (Human Colorectal Carcinoma) | Cell Viability (MTT Assay) | IC50: 6.47 mg/L | 72 hours | [8] |
| HCT116 (Human Colorectal Carcinoma) | Cell Viability (MTT Assay) | IC50: 5.36 mg/L | 96 hours | [8] |
| LNCaP 104-R1 (Human Prostate Cancer) | Cell Proliferation | IC50: 18.9 µM | 96 hours | [9] |
| LNCaP C4-2 (Human Prostate Cancer) | Cell Proliferation | IC50: 10.9 µM | 96 hours | [9] |
| 22Rv1 (Human Prostate Cancer) | Cell Proliferation | IC50: 19.1 µM | 96 hours | [9] |
| PC-3 (Human Prostate Cancer) | Cell Proliferation | IC50: 23.2 µM | 96 hours | [9] |
| DU-145 (Human Prostate Cancer) | Cell Proliferation | IC50: 22.6 µM | 96 hours | [9] |
| Mz-ChA-1 (Human Cholangiocarcinoma) | NF-κB DNA Binding Activity | Decreased activity observed at 20, 40, and 50 µM | Not specified | [4] |
| Primary Human CD4+ T Cells | NF-κB Nuclear Translocation | Dose-dependent inhibition observed | 2-hour pre-treatment | [10] |
Mandatory Visualizations
Figure 1. The canonical NF-κB signaling pathway illustrating the inhibitory sites of CAPE.
References
- 1. licorbio.com [licorbio.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMSA [celldeath.de]
- 7. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 8. Effect of this compound on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p65 Following Caffeic Acid Phenethyl Ester (CAPE) Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, in the study of the NF-κB signaling pathway.[1][2][3] Specifically, this document outlines a detailed protocol for performing Western blot analysis to assess the expression and activation status of the p65 subunit of NF-κB following treatment with CAPE. CAPE is a known inhibitor of NF-κB activation, making it a valuable tool for research in inflammation, immunology, and oncology.[2][3][4] The provided protocols and data will enable researchers to effectively investigate the inhibitory effects of CAPE on p65 nuclear translocation and phosphorylation.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, immune function, cell proliferation, and apoptosis.[1][5] The p65 (RelA) subunit is a key component of the canonical NF-κB pathway.[1] In unstimulated cells, NF-κB dimers, including the common p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[5] This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[5]
This compound (CAPE) has been identified as a potent and specific inhibitor of NF-κB activation.[2][4] Studies have shown that CAPE can block the nuclear translocation of the p65 subunit and, in some contexts, inhibit its phosphorylation, thereby attenuating the inflammatory cascade.[1][4][7] Western blotting is a fundamental technique to elucidate the molecular mechanisms of CAPE's action by quantifying the levels of total and phosphorylated p65 in both cytoplasmic and nuclear fractions of cell lysates.
Data Presentation
The following table summarizes quantitative data from a representative study investigating the effect of CAPE on the subcellular localization of the p65 subunit in Nasopharyngeal Carcinoma (NPC) cells.
| Treatment | Cellular Fraction | Protein | Relative Expression (Mean ± SD) | P-value |
| DMSO (Control) | Cytoplasm | p65 | 1.00 ± 0.00 | - |
| CAPE | Cytoplasm | p65 | 1.25 ± 0.10 | >0.05 |
| DMSO (Control) | Nucleus | p65 | 1.00 ± 0.00 | - |
| CAPE | Nucleus | p65 | 0.45 ± 0.08 | <0.01 |
This data is adapted from a study by He, et al. (2018) and illustrates the inhibitory effect of CAPE on the nuclear translocation of p65. The actual values may vary depending on the cell type, CAPE concentration, and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and CAPE Treatment
-
Cell Seeding: Plate the cells of interest (e.g., RAW 264.7 macrophages, Jurkat cells, or other relevant cell lines) in appropriate culture dishes at a density that will allow for approximately 80-90% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
CAPE Preparation: Prepare a stock solution of CAPE in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell type.
-
Treatment: Pre-treat the cells with various concentrations of CAPE for a specified period (e.g., 2 to 24 hours).[8][9] Include a vehicle control (DMSO) group.
-
Stimulation (Optional): Following CAPE pre-treatment, stimulate the cells with an appropriate inflammatory agent (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)) to induce NF-κB activation.[7][10] Include a non-stimulated control group.
-
Harvesting: After the desired incubation time, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to protein extraction.
Protocol 2: Subcellular Fractionation and Protein Extraction
This protocol allows for the separation of cytoplasmic and nuclear proteins to analyze the translocation of p65.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubation: Incubate the cells on ice for 15 minutes.
-
Detergent Addition: Add a mild detergent (e.g., NP-40 or Triton X-100) to a final concentration of 0.5-1% and vortex briefly.
-
Cytoplasmic Fraction Collection: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Pellet Wash: Wash the remaining nuclear pellet with the lysis buffer.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubation and Sonication: Incubate on ice with intermittent vortexing or sonicate briefly to ensure complete nuclear lysis.
-
Nuclear Fraction Collection: Centrifuge at high speed for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., Bradford or BCA assay).
Protocol 3: Western Blot Analysis of p65
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p65 (total p65) or phospho-p65 (e.g., phospho-p65 Ser536) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature. Use appropriate loading controls, such as GAPDH or β-actin for cytoplasmic extracts and Histone H3 or Lamin B1 for nuclear extracts.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p65 or phospho-p65 band intensity to the corresponding loading control.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of p65.
Caption: NF-κB signaling pathway and the inhibitory action of CAPE.
References
- 1. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Viability Assays (MTT/XTT) with Caffeic Acid Phenethyl Ester (CAPE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic acid phenethyl ester (CAPE) is a natural compound derived from honeybee propolis that has demonstrated significant anti-cancer properties.[1][2][3] It is known to exhibit antiproliferative, cytotoxic, and pro-apoptotic activities against various cancer cell lines, including those of the breast, colon, lung, and ovaries.[1] The mechanism of action of CAPE is multifaceted, involving the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, induction of apoptosis through caspase activation, and generation of intracellular reactive oxygen species (ROS).[1][4][5][6]
This document provides detailed protocols for assessing the in vitro effects of CAPE on cancer cell viability using two common colorimetric assays: the MTT and XTT assays. These assays are fundamental in drug discovery and cancer research for evaluating the cytotoxic and cytostatic potential of therapeutic compounds.
Principle of the Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.
-
MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[7][8] A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.[7]
-
XTT Assay: The yellow tetrazolium salt, XTT, is reduced to a water-soluble orange formazan product.[9][10][11] This assay does not require a solubilization step, making it more convenient for high-throughput screening.[10]
The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell viability and the determination of cytotoxic effects of compounds like CAPE.
Data Presentation: Effects of CAPE on Cancer Cell Viability
The following tables summarize the dose- and time-dependent effects of CAPE on the viability of various cancer cell lines as determined by MTT assays.
Table 1: Effect of CAPE on Ovarian Cancer Cell Viability (MTT Assay)
| Cell Line | CAPE Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| OV7 | 50 | 6 | Significantly reduced vs. control |
| 12 | Significantly reduced vs. control | ||
| 24 | Significantly reduced vs. control | ||
| 100 | 6 | Significantly reduced vs. control | |
| 12 | Significantly reduced vs. control | ||
| 24 | Significantly reduced vs. control | ||
| HTB76 | 50 | 6 | Significantly reduced vs. control |
| 12 | Significantly reduced vs. control | ||
| 24 | Significantly reduced vs. control | ||
| 100 | 6 | Significantly reduced vs. control | |
| 12 | Significantly reduced vs. control | ||
| 24 | Significantly reduced vs. control | ||
| Data synthesized from a study on ovarian cancer cells.[1] |
Table 2: IC50 Values of CAPE in Colorectal Cancer Cells (MTT Assay)
| Cell Line | Incubation Time (hours) | IC50 (mg/L) |
| HCT116 | 24 | 22.45 |
| 48 | 12.07 | |
| 72 | 6.47 | |
| 96 | 5.36 | |
| Data from a study on human colorectal cancer cell line HCT116.[2] |
Experimental Protocols
Materials
-
This compound (CAPE)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Electron coupling reagent (for XTT assay)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
Microplate reader
Protocol 1: MTT Assay for Cell Viability
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
1. Cell Seeding: a. Harvest cells from culture flasks using trypsin-EDTA and perform a cell count. b. Seed cells into a 96-well plate at a density of 4 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[2] c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]
2. Treatment with CAPE: a. Prepare a stock solution of CAPE in DMSO. b. Prepare serial dilutions of CAPE in culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 40, 80 mg/L or 10, 50, 100 µM).[1][2] c. Remove the medium from the wells and add 100 µL of the CAPE-containing medium. Include control wells with medium and 0.1% DMSO alone.[2] d. Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96 hours).[2]
3. MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2] b. Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium containing MTT.[7] d. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2][7] e. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
4. Data Acquisition: a. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[2]
Protocol 2: XTT Assay for Cell Viability
This protocol is a generalized procedure and should be optimized for specific experimental needs.
1. Cell Seeding: a. Follow the same procedure as for the MTT assay (Protocol 1, Step 1). Seeding densities typically range from 10⁴ to 10⁵ cells/well.[12]
2. Treatment with CAPE: a. Follow the same procedure as for the MTT assay (Protocol 1, Step 2).
3. XTT Assay: a. Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[9] A common ratio is 50:1 (XTT reagent:electron coupling reagent). b. After the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.[9] c. Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.[12]
4. Data Acquisition: a. Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Visualizations
Experimental Workflow
Caption: Workflow for MTT/XTT Cell Viability Assays with CAPE.
Signaling Pathways Affected by CAPE
Caption: Signaling Pathways Modulated by CAPE in Cancer Cells.
References
- 1. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CAPE) derived from propolis, a honeybee product, inhibits growth of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for LC-MS/MS Quantification of Caffeic Acid Phenethyl Ester (CAPE) in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic Acid Phenethyl Ester (CAPE) is a biologically active compound found in honeybee propolis, exhibiting a wide range of pharmacological properties including anti-inflammatory, antioxidant, antiviral, and anticancer activities. Accurate quantification of CAPE in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the robust and sensitive quantification of CAPE in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS-based quantification of CAPE in different biological matrices as reported in the scientific literature.
Table 1: LC-MS/MS Method Parameters for CAPE Quantification in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | Buszello et al. |
| Limit of Detection (LOD) | 1 ng/mL | Buszello et al. |
| Limit of Quantification (LOQ) | 5 ng/mL | Buszello et al. |
| Intra-batch Precision | ≤ 14.5% | Buszello et al. |
| Inter-batch Precision | ≤ 14.5% | Buszello et al. |
| Intra-batch Accuracy | ≤ 14.5% | Buszello et al. |
| Inter-batch Accuracy | ≤ 14.5% | Buszello et al. |
| Recovery | 94 - 106% | Buszello et al. |
| Matrix Effect | Not explicitly stated | Buszello et al. |
Table 2: LC-MS/MS Method Parameters for CAPE Quantification in Rat Urine
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | Buszello et al. |
| Limit of Detection (LOD) | 1 ng/mL | Buszello et al. |
| Limit of Quantification (LOQ) | 5 ng/mL | Buszello et al. |
| Intra-batch Precision | ≤ 14.5% | Buszello et al. |
| Inter-batch Precision | ≤ 14.5% | Buszello et al. |
| Intra-batch Accuracy | ≤ 14.5% | Buszello et al. |
| Inter-batch Accuracy | ≤ 14.5% | Buszello et al. |
| Recovery | 94 - 106% | Buszello et al. |
| Matrix Effect | Not explicitly stated | Buszello et al. |
Experimental Workflow
The general workflow for the quantification of CAPE in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
Protocol 1: Quantification of CAPE in Plasma/Urine
This protocol is based on the method described by Buszello et al. for the analysis of CAPE in rat plasma and urine.
1. Materials and Reagents
-
This compound (CAPE) analytical standard
-
Internal Standard (IS), e.g., Taxifolin
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ethyl acetate, HPLC grade
-
Sodium fluoride (for plasma stabilization)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation (Liquid-Liquid Extraction)
-
Collect blood samples in tubes containing an anticoagulant and sodium fluoride to inhibit esterase activity.
-
Centrifuge the blood samples to obtain plasma.
-
To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent
-
Column: ODS-RP column (e.g., 150 x 2.1 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A time-programmed gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute CAPE.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CAPE: Precursor ion [M-H]⁻ → Product ion
-
IS: Precursor ion [M-H]⁻ → Product ion
-
Note: Specific m/z values for precursor and product ions need to be optimized for the instrument used.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of CAPE to the IS against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of CAPE in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: General Protocol for Quantification of CAPE in Tissue Matrices
Disclaimer: The following is a general protocol for the extraction of phenolic compounds from tissue and has not been specifically validated for CAPE. This protocol should be optimized and validated for the specific tissue type and LC-MS/MS system being used.
1. Materials and Reagents
-
All materials and reagents listed in Protocol 1.
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol, HPLC grade
2. Tissue Homogenization and Extraction
-
Accurately weigh the frozen tissue sample.
-
Add ice-cold PBS (e.g., 1:3 w/v) and homogenize the tissue on ice until a uniform homogenate is obtained.
-
To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard.
-
Option 1: Protein Precipitation
-
Add 3 volumes of ice-cold acetonitrile or methanol.
-
Vortex for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and proceed to the evaporation step.
-
-
Option 2: Liquid-Liquid Extraction
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Follow steps 4-9 from the plasma/urine sample preparation protocol.
-
3. LC-MS/MS Analysis and Data Processing
-
Follow the LC-MS/MS conditions and data analysis steps as outlined in Protocol 1. Method parameters, especially the chromatographic gradient, may need to be adjusted to resolve CAPE from potential interferences in the tissue matrix.
Signaling Pathways Involving CAPE
CAPE has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
NF-κB Signaling Pathway
CAPE is a well-known inhibitor of the NF-κB signaling pathway, which plays a central role in the inflammatory response.
Nrf2 Signaling Pathway
CAPE can activate the Nrf2 signaling pathway, a critical regulator of the antioxidant response.
Application of Caffeic Acid Phenethyl Ester (CAPE) in Ischemia-Reperfusion Injury
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Caffeic acid phenethyl ester (CAPE), a bioactive component derived from honeybee propolis, has emerged as a promising therapeutic agent in the context of ischemia-reperfusion (I/R) injury. Its potent antioxidant and anti-inflammatory properties have been demonstrated to confer significant protection to various organs, including the heart, brain, liver, and kidneys, against the paradoxical damage inflicted by the restoration of blood flow to ischemic tissues. This document provides a comprehensive overview of the application of CAPE in I/R injury studies, complete with detailed experimental protocols and a summary of quantitative data to guide researchers in this field.
Mechanism of Action
Ischemia-reperfusion injury is a complex pathological process characterized by a burst of reactive oxygen species (ROS) production, an acute inflammatory response, and activation of apoptotic pathways upon reoxygenation of ischemic tissue. CAPE mitigates this damage through a multi-pronged mechanism. It is a potent scavenger of free radicals and an inhibitor of lipid peroxidation, thereby reducing oxidative stress.[1][2][3] Furthermore, CAPE is a well-documented inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), which plays a pivotal role in the expression of inflammatory cytokines and adhesion molecules that contribute to tissue damage.[4][5] Studies have also indicated that CAPE can modulate other signaling pathways, including the Nrf2 and SIRT1/eNOS pathways, to enhance endogenous antioxidant defenses and improve vascular function.[5][6][7]
Data Presentation: Efficacy of CAPE in Preclinical Models of Ischemia-Reperfusion Injury
The protective effects of CAPE have been quantified in numerous preclinical studies across different organ systems. The following tables summarize the key quantitative findings from these investigations, providing a comparative overview of dosages, administration routes, and therapeutic outcomes.
Table 1: Cardioprotective Effects of CAPE in Myocardial Ischemia-Reperfusion Injury
| Animal Model | Ischemia Duration | Reperfusion Duration | CAPE Dosage & Administration Route | Key Quantitative Outcomes | Reference(s) |
| Rat (in vivo) | 30 min | 120 min | 50 µM/kg, intravenous (IV) infusion 10 min before occlusion and during ischemia | - Myocardial infarct size/area at risk: 32 ± 6% (CAPE) vs. 50 ± 4% (Control)- Myocardial infarct size: 9 ± 4% (CAPE) vs. 23 ± 3% (Control) | [8] |
| Rat (isolated heart) | Not specified | 60 min | Not specified | - LVDP recovery: 85 ± 14% of baseline (CAPE) vs. 45 ± 8% (Control)- LVESP recovery: 139 ± 14% of baseline (CAPE) vs. 106 ± 7% (Control) | [1] |
| Rat (in vivo) | Not specified | Not specified | Not specified | - Reduced myocardial infarct size- Decreased TUNEL-positive cardiomyocytes- Reduced caspase-3 and caspase-9 activities | [9] |
| Rat (in vivo) | Left coronary artery ischemia | Reperfusion | Not specified | - Decreased myocardial infarct size- Ameliorated structural abnormalities- Reduced serum cardiac marker enzymes activities | [6] |
Table 2: Neuroprotective Effects of CAPE in Cerebral Ischemia-Reperfusion Injury
| Animal Model | Ischemia Model | CAPE Dosage & Administration Route | Key Quantitative Outcomes | Reference(s) |
| Rabbit | Middle cerebral artery occlusion (MCAO) | Post-treatment for 7 days | - Reduction in MDA, XO, and catalase levels- Increase in GSH and NO levels | [10] |
| Rat | MCAO/bilateral common carotid artery occlusion | Prophylactic treatment | - Increased NO production | [10] |
| Rat | Ischemia/Reperfusion | 10 µmol/kg/day for 7 days | - Decrease in S-100B protein level- Decrease in MDA levels- Elevation in GSH and NO content | [10] |
Table 3: Hepatoprotective Effects of CAPE in Liver Ischemia-Reperfusion Injury
| Animal Model | Ischemia Duration | Reperfusion Duration | CAPE Dosage & Administration Route | Key Quantitative Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Rat | 60 min | 6 h | Not specified | - Lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the CAPE group- Partial recovery of tissue glutathione (GSH) content- Significant reduction in histological damage score, apoptosis index, and neutrophil infiltration |[4] |
Table 4: Renoprotective Effects of CAPE in Renal Ischemia-Reperfusion Injury
| Animal Model | Ischemia Model | CAPE Dosage & Administration Route | Key Quantitative Outcomes | Reference(s) |
| Rat | Myocardial I/R-induced renal damage (30 min ischemia, 120 min reperfusion) | 50 µmol/kg, IV infusion 10 min before ischemia and during occlusion | - Reduced malondialdehyde (MDA) production- Prevented depletion of glutathione (GSH) content | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of CAPE in I/R Injury.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the study of CAPE's effects on I/R injury.
Induction of Myocardial Ischemia-Reperfusion Injury in Rats (In Vivo)
This protocol describes the ligation of the left anterior descending (LAD) coronary artery to induce regional myocardial ischemia.[11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
7-0 silk suture
-
Ventilator
-
ECG monitoring system
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the rat and connect it to a small animal ventilator.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the LAD coronary artery.
-
Pass a 7-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Tie a slipknot to occlude the artery. Successful occlusion can be confirmed by the appearance of a pale, ischemic area in the myocardium and by ST-segment elevation on the ECG.
-
After the desired period of ischemia (e.g., 30 minutes), release the slipknot to allow for reperfusion. Reperfusion is confirmed by the return of color to the myocardium.
-
Close the chest in layers and allow the animal to recover.
Measurement of Myocardial Infarct Size
This protocol utilizes Triphenyltetrazolium chloride (TTC) staining to differentiate between viable (red) and infarcted (pale) myocardial tissue.[13][14]
Materials:
-
1% TTC solution in phosphate buffer (pH 7.4)
-
10% neutral buffered formalin
-
Heart slicing apparatus
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the reperfusion period, excise the heart.
-
Cannulate the aorta and perfuse with saline to wash out the blood.
-
Freeze the heart at -20°C for 30 minutes to facilitate slicing.
-
Cut the ventricles into uniform transverse slices (e.g., 2 mm thick).
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.
-
Fix the stained slices in 10% formalin overnight.
-
Photograph the slices and use image analysis software to quantify the area of infarction (pale area) and the total area of the ventricle for each slice.
-
Calculate the infarct size as a percentage of the total ventricular area or the area at risk.[14][15]
TUNEL Staining for Apoptosis in Tissue Sections
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[16][17][18]
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K solution
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Converter-POD (anti-fluorescein antibody conjugated with peroxidase)
-
DAB substrate
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Incubate slides with Proteinase K solution for 15 minutes at room temperature for permeabilization.[16]
-
Wash the slides with PBS.
-
Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes.[18]
-
Wash the slides with PBS.
-
Apply the Converter-POD solution and incubate for 30 minutes at 37°C.[16]
-
Wash the slides with PBS.
-
Develop the color by adding the DAB substrate. Monitor the reaction under a microscope.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Examine under a microscope and quantify the number of TUNEL-positive (brown) nuclei.
Measurement of Oxidative Stress Markers
This protocol describes the measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation and glutathione (GSH) as a key antioxidant.[19][20]
Materials:
-
Tissue homogenizer
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
MDA Assay (TBARS method):
-
Homogenize the tissue sample in cold buffer.
-
Precipitate the proteins by adding TCA and centrifuge.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve.
GSH Assay:
-
Homogenize the tissue sample and deproteinize with TCA.
-
Centrifuge to collect the supernatant.
-
Add DTNB solution to the supernatant. The reaction of GSH with DTNB produces a yellow-colored product.
-
Measure the absorbance at 412 nm.
-
Calculate the GSH concentration using a standard curve.
Western Blot for NF-κB Signaling Pathway
This protocol is for the detection of key proteins in the NF-κB signaling pathway, such as the p65 subunit and its phosphorylated form, to assess pathway activation.[21][22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Extract total protein from tissue or cell samples using RIPA buffer.
-
Determine the protein concentration using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
These protocols provide a foundation for investigating the therapeutic potential of CAPE in ischemia-reperfusion injury. Researchers should optimize these methods for their specific experimental models and research questions. The consistent demonstration of CAPE's protective effects across various models underscores its potential as a lead compound for the development of novel therapies for I/R-related pathologies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Myocardial ischemia/reperfusion-induced oxidative renal damage in rats: protection by this compound (CAPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The protective effect of CAPE on hepatic ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotection of CAPE-oNO2 against myocardial ischemia/reperfusion induced ROS generation via regulating the SIRT1/eNOS/NF-κB pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reduction of ischemia--reperfusion induced myocardial infarct size in rats by this compound (CAPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of this compound (CAPE) on myocardial ischemia-reperfusion-induced apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of this compound (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 14. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. TUNEL Apoptosis Protocol [immunohistochemistry.us]
- 17. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis - Frozen Sections [emory.edu]
- 19. signosisinc.com [signosisinc.com]
- 20. resources.biomol.com [resources.biomol.com]
- 21. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CAPE stability in different solvents and storage conditions
Welcome to the technical support center for Caffeic Acid Phenethyl Ester (CAPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of CAPE in various solvents and under different storage conditions. Here you will find answers to frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving CAPE?
A1: CAPE is readily soluble in Dimethyl Sulfoxide (DMSO) and ethanol, with reported solubility up to 100 mM in both solvents. Due to its low solubility in aqueous solutions, which can limit its bioavailability, preparing a concentrated stock solution in DMSO or ethanol is the standard practice[1]. For cell culture experiments, the final concentration of the organic solvent should be carefully controlled to avoid cytotoxicity.
Q2: What are the ideal storage conditions for CAPE?
A2: For maximum stability, CAPE should be stored at -20°C in its solid form and as a stock solution[2]. While some suppliers indicate that solid CAPE is stable at room temperature during shipping, long-term storage at low temperatures is crucial to prevent degradation[3]. Keep the container tightly sealed to protect it from moisture and light[4].
Q3: How stable is CAPE in aqueous solutions and cell culture media?
A3: CAPE is known to be unstable under physiological conditions (aqueous solutions at neutral or alkaline pH)[5]. Its chemical structure contains several reactive sites, including an ester bond, an α,β-unsaturated carbonyl group, and a catechol group, making it susceptible to hydrolysis, oxidation, and other degradation pathways[5]. This instability is also observed in cell culture media, where its effects can be short-lived. To maintain a consistent concentration during in vitro experiments, it is recommended to refresh the medium with freshly prepared CAPE at regular intervals (e.g., every 24 hours)[5].
Q4: What are the main degradation products of CAPE?
A4: The primary degradation product of CAPE in biological systems is caffeic acid, formed through the hydrolysis of the ester bond[1][6]. This hydrolysis is particularly rapid in rat plasma due to the presence of carboxylesterases[1][7].
Q5: Can the stability of CAPE be improved?
A5: Yes, several strategies can enhance the stability and bioavailability of CAPE:
-
Structural Modification: Replacing the ester bond with a more stable amide bond to create Caffeic Acid Phenethyl Amide (CAPA) significantly increases its half-life in plasma by preventing enzymatic hydrolysis[1][7].
-
Complexation: Forming an inclusion complex with cyclodextrins (e.g., γ-cyclodextrin) can protect the reactive sites of CAPE and improve its stability in aqueous solutions[5].
-
Formulation: Encapsulating CAPE in nanoparticles or vesicles can overcome issues of low solubility and stability, leading to better therapeutic effects at lower doses[1].
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
-
Possible Cause: Degradation of CAPE in the cell culture medium. CAPE's half-life in physiological solutions can be short[5].
-
Solution:
-
Always prepare fresh working solutions of CAPE from a frozen stock immediately before use.
-
For long-term experiments (over 24 hours), consider replacing the culture medium with freshly prepared CAPE-containing medium every 24 hours to ensure a consistent active concentration[5].
-
When possible, perform a time-course experiment to determine the effective window of CAPE's activity under your specific experimental conditions.
-
Issue 2: Precipitation of CAPE upon addition to aqueous buffer or media.
-
Possible Cause: Low aqueous solubility of CAPE[1]. The final concentration of the organic solvent from the stock solution may not be sufficient to keep CAPE dissolved.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is as high as experimentally permissible without causing toxicity to your cells.
-
Add the CAPE stock solution to the aqueous medium while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a formulation with improved solubility, such as a cyclodextrin complex or a nanoparticle-based delivery system[1][5].
-
Issue 3: Variability in results between different experimental batches.
-
Possible Cause: Inconsistent storage or handling of CAPE. Exposure to light, elevated temperatures, or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution:
-
Aliquot the stock solution into smaller, single-use volumes upon preparation to avoid multiple freeze-thaw cycles.
-
Store all stock solutions at -20°C or lower, protected from light.
-
Visually inspect solutions for any signs of precipitation or color change before use, which might indicate degradation or solubility issues.
-
Data Presentation: CAPE Stability and Solubility
Table 1: Solubility of this compound (CAPE)
| Solvent | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | |
| Ethanol | Soluble to 100 mM | |
| Aqueous Solutions | Low solubility | [1] |
Table 2: Half-life of CAPE vs. its Amide Analog (CAPA) in Rat Plasma
| Compound | Temperature | Half-life (hours) | Reference |
| CAPE | 4°C | 1.95 | [7] |
| CAPE | 25°C | 0.35 | [7] |
| CAPE | 37°C | 0.13 | [7] |
| CAPA | 25°C | 41.5 | [7] |
| CAPA | 37°C | 10 | [7] |
Experimental Protocols
Protocol 1: General Chemical Stability Assessment of CAPE
This protocol provides a framework for assessing the chemical stability of CAPE in different buffer systems.
1. Materials:
- CAPE powder
- DMSO (or other suitable organic solvent)
- Buffers of interest (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, Simulated Gastric Fluid at pH 1.2, Simulated Intestinal Fluid at pH 6.8)[8]
- Methanol (ice-cold)
- HPLC or LC-MS/MS system
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of CAPE (e.g., 10 mM) in DMSO[9].
- Incubation:
- Dilute the CAPE stock solution into the different buffer systems to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
- Incubate the solutions at a controlled temperature (e.g., 37°C)[9].
- Time-Point Sampling:
- At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
- Quench Reaction: Immediately stop the degradation process by transferring the aliquot into a tube containing ice-cold methanol[8]. This precipitates proteins and halts enzymatic activity if present.
- Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Collect the supernatant for analysis.
- Analysis: Analyze the concentration of the remaining undegraded CAPE in the supernatant using a validated HPLC or LC-MS/MS method[8][9].
- Data Analysis: Plot the concentration of CAPE versus time for each condition. Calculate the degradation rate and the half-life (t½) of CAPE in each buffer system.
Visualizations
Caption: Workflow for a CAPE chemical stability assay.
Caption: Key factors influencing the stability of CAPE.
Caption: Simplified CAPE-mediated Nrf2 activation pathway.
Caption: Simplified pathway of NF-κB inhibition by CAPE.
References
- 1. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. enamine.net [enamine.net]
Caffeic acid phenethyl ester cytotoxicity towards normal versus cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the cytotoxic effects of Caffeic Acid Phenethyl Ester (CAPE) on normal versus cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxicity data.
Frequently Asked Questions (FAQs)
Q1: Why does CAPE exhibit differential cytotoxicity between normal and cancer cells?
A1: this compound (CAPE) has been observed to have a selective cytotoxic effect on cancer cells while showing significantly less toxicity towards normal cells.[1][2][3] This selectivity is attributed to several factors. Cancer cells often have a higher metabolic rate and produce more reactive oxygen species (ROS), which can be exacerbated by CAPE to toxic levels, leading to cell death.[4] Additionally, CAPE is known to modulate specific signaling pathways that are often dysregulated in cancer, such as the NF-κB and p53 pathways, leading to the induction of apoptosis (programmed cell death) in malignant cells.[5][6]
Q2: What is the primary mechanism of CAPE-induced cell death in cancer cells?
A2: The primary mechanism of CAPE-induced cell death in cancer cells is apoptosis.[4][5][6] CAPE has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] Key events include the activation of caspases (like caspase-3 and -9), modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and the activation of the p53 tumor suppressor protein.[4][5][9] Furthermore, CAPE's inhibition of the NF-κB signaling pathway, which is crucial for cell survival in many cancers, also contributes to its pro-apoptotic effects.[5]
Q3: How does the IC50 value of CAPE vary across different cell lines?
A3: The half-maximal inhibitory concentration (IC50) of CAPE, which represents the concentration required to inhibit 50% of cell growth, varies significantly depending on the cell line. Generally, cancer cell lines exhibit lower IC50 values, indicating higher sensitivity to CAPE, compared to normal cell lines.[2] For example, IC50 values for some cancer cell lines can be in the range of 5-100 µM, while for normal cells, they can be substantially higher.[2][9] This variability is influenced by the genetic and molecular characteristics of each cell line.
Q4: What are the recommended control groups for a CAPE cytotoxicity experiment?
A4: To ensure the validity of your results, the following control groups are essential:
-
Vehicle Control: Treat cells with the same solvent used to dissolve CAPE (e.g., DMSO) at the highest concentration used in the experimental groups. This controls for any effects of the solvent itself.
-
Untreated Control: Cells cultured in medium alone, without any treatment. This serves as a baseline for normal cell growth and viability.
-
Positive Control (Optional but recommended): A well-characterized cytotoxic agent (e.g., doxorubicin, cisplatin) can be used to confirm that the assay is working correctly and the cells are responsive to cytotoxic stimuli.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during reagent addition, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents and consider not using the outer wells of the plate, or filling them with sterile PBS to maintain humidity. |
| CAPE precipitates in the culture medium | CAPE has poor aqueous solubility. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the culture medium, ensure rapid and thorough mixing. Avoid using final concentrations that exceed the solubility limit. A brief sonication of the stock solution before dilution may also help. |
| Low or no cytotoxicity observed in a sensitive cancer cell line | Incorrect CAPE concentration, degraded CAPE, or issues with the viability assay. | Verify the concentration of your CAPE stock solution. Store CAPE stock solutions protected from light at -20°C. To check the assay, use a known cytotoxic agent as a positive control. Also, ensure the incubation time is sufficient for CAPE to exert its effect (typically 24-72 hours).[10][11][12] |
| High background in the viability assay | Contamination of the culture, or interference from the phenol red in the medium. | Regularly check for microbial contamination. For fluorescence or colorimetric assays, consider using phenol red-free medium, as it can interfere with absorbance/fluorescence readings.[13] |
| Cytotoxicity observed in the vehicle control group | The concentration of the solvent (e.g., DMSO) is too high. | The final concentration of DMSO in the culture medium should typically not exceed 0.5%, and for many cell lines, it should be kept below 0.1%. Perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line. |
Quantitative Data: IC50 Values of CAPE
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (CAPE) in various normal and cancer cell lines as reported in the literature. These values are typically determined after 48 or 72 hours of treatment.
| Cell Line | Cell Type | Organism | IC50 (µM) | Reference |
| CCD 841-CoN | Normal Colon | Human | 446.5 | [2] |
| HEK-293T | Normal Embryonic Kidney | Human | >100 | [14] |
| Normal Human Skin Fibroblasts | Normal Skin | Human | Ineffective at altering proliferation | [3][4] |
| A549 | Lung Carcinoma | Human | ~100 | [9] |
| HT1080 | Fibrosarcoma | Human | ~5 | [9] |
| G361 | Melanoma | Human | ~20 | [9] |
| U20S | Osteosarcoma | Human | ~60 | [9] |
| MCF-7 | Breast Adenocarcinoma | Human | 75 (at 72h) | [11] |
| MDA-MB-231 | Breast Adenocarcinoma | Human | Varies with dose and time | [9][10] |
| RKO | Colorectal Carcinoma | Human | 108 | [2] |
| Oral Cancer Cells | Oral Squamous Cell Carcinoma | Human | 75 (at 48h) | [3] |
| HL-60 | Promyelocytic Leukemia | Human | 2.5 (at 48h) | [3] |
| SK-MEL-28 | Melanoma | Human | Varies with experimental conditions | [3] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time, cell density, and the specific assay used.[15]
Experimental Protocols
Protocol for Determining Cell Viability using MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of CAPE using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]
Materials:
-
This compound (CAPE)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Selected normal and cancer cell lines
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
CAPE Treatment:
-
Prepare a stock solution of CAPE in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of CAPE in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CAPE. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage viability vs. CAPE concentration) and determine the IC50 value using appropriate software.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for CAPE Cytotoxicity Assay
Caption: Workflow for assessing CAPE cytotoxicity using the MTT assay.
CAPE-Induced Apoptosis Signaling Pathway in Cancer Cells
Caption: Simplified signaling pathway of CAPE-induced apoptosis in cancer cells.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. This compound induces apoptosis in colorectal cancer cells via inhibition of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical mechanism of Caffeic Acid Phenylethyl Ester (CAPE) selective toxicity towards melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of this compound on cell cycle control gene expressions in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) in Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of Caffeic Acid Phenethyl Ester (CAPE) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my CAPE precipitating when I add it to my cell culture medium?
This compound (CAPE) is a lipophilic compound, meaning it has poor solubility in aqueous solutions like cell culture media[1][2][3]. Precipitation typically occurs when a concentrated stock solution of CAPE, usually dissolved in an organic solvent like DMSO or ethanol, is diluted into the aqueous environment of the culture medium, causing the compound to fall out of solution[4][5]. This can be exacerbated by factors such as the final concentration of CAPE, the concentration of the organic solvent, and the temperature of the medium.[6][7][8]
Q2: What is the best solvent to dissolve CAPE for cell culture experiments?
Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for dissolving CAPE to create a stock solution.[9][10] DMSO is often preferred due to its ability to dissolve a wide range of hydrophobic compounds.[11]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity, as high concentrations can be harmful to cells.[11][12] For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated.[11][13] However, some sensitive cell lines, particularly primary cells, may require a lower concentration, such as 0.1%.[11][14][15] It is always recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line.[14]
Q4: Can I dissolve CAPE directly in the cell culture medium?
No, due to its poor aqueous solubility, CAPE will not dissolve directly in cell culture medium.[2][3] A concentrated stock solution in an appropriate organic solvent must be prepared first.
Q5: My CAPE precipitates even when I use a DMSO stock. What can I do?
If you are still observing precipitation, consider the following troubleshooting steps:
-
Decrease the final concentration of CAPE: You may be exceeding its solubility limit in the final culture medium.
-
Increase the volume of media for dilution: Adding the CAPE stock to a larger volume of pre-warmed media while gently vortexing can aid in its dispersion.
-
Pre-warm the media: Adding the stock solution to media that has been pre-warmed to 37°C can improve solubility.
-
Use a serum-containing medium for initial dilution: For a more challenging compound, you can try a three-step protocol where you first dilute the DMSO stock 10-fold in fetal bovine serum (FBS) that has been warmed to approximately 50°C, followed by a final dilution in your complete culture medium.[16]
Troubleshooting Guide: Preventing CAPE Precipitation
This section provides a step-by-step guide to help you avoid CAPE precipitation in your cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding CAPE stock to media. | The concentration of CAPE is too high for the aqueous environment. The organic solvent concentration is too high, causing the compound to crash out. | - Prepare a more dilute stock solution of CAPE in DMSO. - Decrease the final concentration of CAPE in your experiment. - Ensure the final DMSO concentration in the media does not exceed 0.5%.[11][13] - Add the CAPE stock solution dropwise to the pre-warmed media while gently vortexing. |
| Media becomes cloudy over time after adding CAPE. | The compound is slowly precipitating out of solution. This could be due to temperature fluctuations or interactions with media components. | - Ensure the incubator temperature is stable. - Avoid repeated freeze-thaw cycles of your CAPE stock solution. - Prepare fresh dilutions of CAPE for each experiment. - Consider using a complexing agent like γ-cyclodextrin to improve stability and solubility.[17] |
| Cells appear stressed or die after treatment with CAPE. | The concentration of the organic solvent (e.g., DMSO) may be too high, causing cytotoxicity. The precipitate itself could be causing physical stress to the cells. | - Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your cells. - Lower the final DMSO concentration to 0.1% or below.[14][15] - Ensure no precipitate is visible before adding the media to your cells. |
Data Presentation
Table 1: Solubility of this compound (CAPE)
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [9] |
| Ethanol | ~30 mg/mL | [9] |
| Water | Poor | [2][3] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most cell lines | 0.5% | [11][13] |
| Sensitive/Primary cells | ≤ 0.1% | [11][14] |
Experimental Protocols
Protocol 1: Preparation of CAPE Stock Solution
-
Weighing CAPE: Accurately weigh the desired amount of crystalline CAPE in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of sterile, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolving CAPE: Vortex the solution until the CAPE is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Adding CAPE to Cell Culture Media
-
Thaw Stock Solution: Thaw an aliquot of the CAPE stock solution at room temperature or in a 37°C water bath.
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Dilution: Add the appropriate volume of the CAPE stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. It is crucial to add the stock solution to the media, not the other way around.
-
Final Concentration: Ensure the final concentration of DMSO in the medium is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared CAPE-containing medium immediately for your experiments.
Visualizations
References
- 1. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Encapsulation of this compound by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound (CAPE) Synergistically Enhances Paclitaxel Activity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Encapsulation of Caffeic Acid Phenethyl Ester (CAPE) in PLGA Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency of Caffeic Acid Phenethyl Ester (CAPE) in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and key data to address common challenges encountered during formulation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the encapsulation of CAPE in PLGA nanoparticles, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low Encapsulation Efficiency (%EE) of CAPE
-
Question: My encapsulation efficiency for CAPE is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low encapsulation efficiency of a hydrophobic drug like CAPE is a common challenge. Several factors could be contributing to this issue. Here's a breakdown of potential causes and solutions:
-
Drug Partitioning to the External Aqueous Phase: CAPE, although hydrophobic, might prematurely partition into the external aqueous phase during the emulsification process, especially if the organic solvent evaporates too slowly or if there's insufficient stabilization of the emulsion droplets.
-
Solution: Optimize the solvent evaporation rate. Using a more volatile organic solvent like dichloromethane (DCM) or a mixture of solvents can facilitate faster polymer precipitation and entrapment of the drug.[1][2] Additionally, ensure adequate surfactant concentration to stabilize the nano-droplets and prevent drug leakage.[2]
-
-
Insufficient Polymer Concentration: A low PLGA concentration may not provide enough matrix material to effectively entrap the drug.
-
Solution: Increase the initial PLGA amount. Studies have shown that a higher polymer concentration can lead to a significant increase in encapsulation efficiency.[3]
-
-
Inadequate Drug-to-Polymer Ratio: An excessively high initial CAPE amount relative to the PLGA can lead to drug saturation within the polymer matrix, with the excess drug remaining unencapsulated.
-
Solution: Optimize the CAPE-to-PLGA ratio. While increasing the initial CAPE amount can sometimes improve encapsulation up to a certain point, finding the optimal ratio is crucial to avoid saturation.[3]
-
-
Poor Emulsion Stability: If the emulsion is not stable, the drug has a higher chance of escaping into the continuous phase before the nanoparticles solidify.
-
Solution: Adjust the surfactant (e.g., PVA, Poloxamer 188) concentration and type. The surfactant plays a critical role in stabilizing the emulsion. Increasing the PVA concentration or using a more effective stabilizer can enhance emulsion stability and, consequently, encapsulation efficiency.[4][5]
-
-
Issue 2: Large and Polydisperse Nanoparticles
-
Question: The PLGA nanoparticles I'm producing are larger than the desired size range and have a high polydispersity index (PDI). What can I do to control the particle size and achieve a more uniform distribution?
-
Answer: Controlling particle size and achieving a narrow size distribution is essential for many drug delivery applications. Here are key parameters to adjust:
-
Sonication/Homogenization Parameters: The energy input during emulsification directly impacts the droplet size, which in turn determines the final nanoparticle size.
-
Surfactant Concentration: The concentration of the stabilizer in the aqueous phase is a critical factor.
-
Solution: Increase the surfactant concentration. A higher concentration of surfactant, such as PVA, more effectively coats the surface of the emulsion droplets, preventing their coalescence and resulting in smaller nanoparticles.[3]
-
-
Polymer Concentration: The viscosity of the organic phase, influenced by the polymer concentration, affects the droplet breakup during emulsification.
-
Solution: Adjust the PLGA concentration. While a higher polymer concentration can improve encapsulation efficiency, it can also lead to larger particles due to increased viscosity of the organic phase.[8] Finding a balance is key.
-
-
Aqueous Phase Volume: The volume of the external aqueous phase can influence the rate of solvent diffusion and polymer precipitation.
-
Solution: Increase the volume of the aqueous phase. This can lead to faster diffusion of the organic solvent and quicker solidification of the nanoparticles, often resulting in a smaller particle size.[7]
-
-
Issue 3: Nanoparticle Aggregation after Collection
-
Question: My PLGA nanoparticles aggregate after centrifugation and washing. How can I prevent this?
-
Answer: Nanoparticle aggregation is a common issue, often occurring during the post-formulation processing steps. Here are some strategies to mitigate this:
-
Incomplete Removal of Surfactant: Residual surfactant on the nanoparticle surface helps to prevent aggregation through steric hindrance.
-
Solution: Be cautious with the number of washing steps. While it's important to remove excess surfactant, excessive washing can strip the protective layer from the nanoparticles, leading to aggregation. Three washes are often sufficient.[9]
-
-
Lyophilization without Cryoprotectant: The freezing and drying process during lyophilization can cause irreversible aggregation if not performed correctly.
-
Solution: Use a cryoprotectant. Adding a cryoprotectant like trehalose (at a 1:2 weight ratio of trehalose to polymer) to the nanoparticle suspension before freezing can protect the particles from aggregation during lyophilization.[9]
-
-
Centrifugation Force and Time: High centrifugal forces can lead to the formation of a hard, irreversible pellet.
-
Data Presentation: Factors Influencing CAPE Encapsulation Efficiency
The following table summarizes quantitative data from various studies on the effect of different process parameters on the encapsulation efficiency (%EE) of hydrophobic drugs like CAPE in PLGA nanoparticles.
| Parameter | Variation | Effect on Encapsulation Efficiency (%EE) | Reference |
| Initial CAPE Amount | Increasing the initial amount of CAPE | Significantly increases %EE up to a certain saturation point. | [3] |
| Initial PLGA Amount | Increasing the initial amount of PLGA | Generally increases %EE. | [3] |
| PVA Concentration | Increasing the concentration of PVA in the aqueous phase | Can lead to an increase in %EE by improving emulsion stability. | [5] |
| Aqueous Phase Volume | Increasing the volume of the aqueous phase | Can lead to a significant increase in %EE. | [7] |
| Organic Solvent Type | Using a more volatile solvent (e.g., Dichloromethane) | Can improve %EE by promoting faster polymer precipitation. | [1] |
| Drug-Polymer Solubility | Higher solid-state solubility of the drug in the polymer | Results in higher drug encapsulation. | [11][12] |
Experimental Protocols
Detailed methodologies for the most common techniques used to encapsulate CAPE in PLGA nanoparticles are provided below.
Protocol 1: Single Emulsion-Solvent Evaporation Method
This method is suitable for encapsulating hydrophobic drugs like CAPE.
-
Preparation of the Organic Phase:
-
Preparation of the Aqueous Phase:
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Immediately emulsify the mixture using a high-energy source like a probe sonicator or a high-speed homogenizer.[9]
-
Sonication is typically performed in an ice bath to prevent overheating and potential degradation of the polymer or drug. A typical sonication cycle might be 1 second on and 3 seconds off for a total of 3-5 minutes.[13]
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water (o/w) emulsion to a larger volume of the aqueous phase (e.g., 45 ml of 0.3% w/v PVA solution) and stir for several hours (e.g., 3-4 hours) at room temperature on a magnetic stirrer to allow the organic solvent to evaporate.[9][14] This leads to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the hardened nanoparticles by centrifugation (e.g., 17,000 x g for 15 minutes).[9]
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in distilled water. Repeat the centrifugation and washing steps two more times to remove excess surfactant and unencapsulated drug.[9]
-
-
Lyophilization (Optional):
-
For long-term storage, the washed nanoparticles can be resuspended in a cryoprotectant solution (e.g., trehalose) and then freeze-dried.[9]
-
Protocol 2: Double Emulsion-Solvent Evaporation Method (W/O/W)
This method is generally used for hydrophilic drugs but can be adapted. For a hydrophobic drug like CAPE, the single emulsion method is more common and efficient. A detailed protocol for a hydrophilic drug is provided here for completeness, as some researchers might explore co-encapsulation.
-
Preparation of the Primary Emulsion (w/o):
-
Dissolve the hydrophilic drug in a small volume of aqueous solution (the internal aqueous phase, W1).
-
Dissolve PLGA in a volatile organic solvent (e.g., dichloromethane) to form the oil phase (O).
-
Add the internal aqueous phase to the oil phase and sonicate at high power to form a water-in-oil (w/o) primary emulsion.
-
-
Preparation of the Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (the external aqueous phase, W2), such as 1-5% PVA.
-
Homogenize or sonicate this mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion for several hours at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect and wash the nanoparticles by centrifugation as described in the single emulsion protocol.
-
-
Lyophilization (Optional):
-
Lyophilize the nanoparticles with a cryoprotectant for long-term storage.
-
Protocol 3: Nanoprecipitation (Solvent Displacement) Method
This is a simple and rapid method for preparing PLGA nanoparticles, particularly for hydrophobic drugs.
-
Preparation of the Organic Phase:
-
Dissolve PLGA (e.g., 50 mg) and CAPE (e.g., 10 mg) in a water-miscible organic solvent such as acetone (e.g., 5 ml).[4]
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a stabilizer, such as 1% PVA or 1.5% Poloxamer 188 (e.g., 15 ml).[4]
-
-
Nanoparticle Formation:
-
Solvent Evaporation:
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 1 hour).[4]
-
Wash the nanoparticles with distilled water to remove the stabilizer and any unencapsulated drug.
-
-
Lyophilization (Optional):
-
Lyophilize the final nanoparticle suspension for long-term stability.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for preparing and characterizing CAPE-loaded PLGA nanoparticles.
Caption: Workflow for Preparation and Characterization of CAPE-PLGA Nanoparticles.
Caption: Troubleshooting Logic for Low Encapsulation Efficiency.
References
- 1. FORMULATION FORUM - PLGA – A Versatile Copolymer for Design & Development of Nanoparticles for Drug Delivery [drug-dev.com]
- 2. The Effect of Different Factors on Poly(lactic-co-glycolic acid) Nanoparticle Properties and Drug Release Behaviors When Co-Loaded with Hydrophilic and Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of a poly(lactic-co-glycolic acid) core + poly(N-isopropylacrylamide) shell nanoparticle system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [researchworks.creighton.edu]
- 12. [PDF] Solid-state solubility influences encapsulation and release of hydrophobic drugs from PLGA/PLA nanoparticles. | Semantic Scholar [semanticscholar.org]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE) Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caffeic Acid Phenethyl Ester (CAPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving CAPE, with a focus on identifying its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of CAPE?
A1: The most commonly reported degradation of CAPE is hydrolysis of the ester bond, yielding caffeic acid and phenethyl alcohol . This process can be catalyzed by enzymes, such as carboxylesterases found in rat plasma, or driven by chemical conditions like pH and temperature.[1] In the presence of other alcohols, transesterification can occur, leading to the formation of different caffeic acid esters (e.g., caffeic acid ethyl ester in the presence of ethanol).[1]
Q2: How do pH and temperature affect the stability of CAPE?
A2: CAPE is more stable in acidic to neutral conditions (up to pH 6) and degrades more rapidly in alkaline environments. Increased temperature also accelerates the degradation process. For optimal stability, especially in solution, it is recommended to maintain a slightly acidic pH and store samples at low temperatures (e.g., 4°C).
Q3: What are the expected degradation products under photolytic (light) and thermal (heat) stress?
A3: While specific studies on the photodegradation products of CAPE are limited, related compounds like caffeic acid are known to undergo cis-trans isomerization upon exposure to UV radiation. Therefore, the formation of cis-CAPE is a potential photodegradation product. Thermal degradation at high temperatures may lead to more complex fragmentation, but specific products are not well-documented in the literature. It is crucial to conduct forced degradation studies to identify the specific degradation profile under your experimental conditions.
Q4: I am observing unexpected peaks in my chromatogram when analyzing CAPE. What could they be?
A4: Unexpected peaks could be due to several factors:
-
Degradation Products: As mentioned, caffeic acid is a primary degradation product. If you used an alcohol-based solvent, you might also see transesterification products.
-
Isomers: Exposure to light can cause isomerization of the double bond in the caffeic acid moiety, leading to the formation of cis-CAPE.
-
Oxidation Products: Although less commonly reported, the catechol group of caffeic acid is susceptible to oxidation, which could lead to various oxidized derivatives.
-
Impurities: The initial CAPE material may contain impurities from its synthesis or extraction process.
Q5: How can I prevent the degradation of CAPE during my experiments?
A5: To minimize CAPE degradation:
-
pH Control: Maintain the pH of your solutions in the acidic to neutral range (ideally below 7).
-
Temperature Control: Keep samples, stock solutions, and experimental setups at low temperatures (e.g., on ice or at 4°C) whenever possible.
-
Light Protection: Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Solvent Choice: Be mindful of using alcoholic solvents if transesterification is a concern. If an alcohol is necessary, consider its potential to form new esters.
-
Use of Antioxidants: For long-term storage or in experiments where oxidative stress is a factor, consider the addition of antioxidants, although their compatibility and potential interference should be evaluated.
Troubleshooting Guides
Issue 1: Rapid Loss of CAPE in Cell Culture Media
-
Problem: A significant decrease in CAPE concentration is observed over a short period in cell culture experiments.
-
Possible Cause: The pH of the cell culture medium is typically around 7.4, which is slightly alkaline and can promote the hydrolysis of CAPE. Additionally, components in the media or cellular enzymes could contribute to degradation.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment to quantify the rate of CAPE degradation in your specific cell culture medium without cells to understand its chemical stability.
-
Frequent Media Changes: If CAPE is found to be unstable, replenish the media with freshly prepared CAPE at regular intervals to maintain the desired concentration.
-
Lower Temperature Incubation: If the experimental design allows, consider performing parts of the experiment at a lower temperature to slow down degradation.
-
Analog Consideration: For long-term studies, consider using more stable analogs of CAPE if available.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: High variability in the biological effects of CAPE is observed between experimental replicates.
-
Possible Cause: Inconsistent degradation of CAPE can lead to varying concentrations of the active compound and its degradation products, which may have different biological activities.
-
Troubleshooting Steps:
-
Standardized Sample Preparation: Ensure that all CAPE solutions are prepared fresh before each experiment using a consistent protocol.
-
Quantify CAPE Concentration: Use an analytical method like HPLC-UV to confirm the concentration of CAPE in your stock solutions and, if possible, in the experimental samples at the beginning and end of the experiment.
-
Evaluate Degradation Products: Consider that the observed biological effects might be a combination of the effects of CAPE and its degradation products. Caffeic acid, for example, also possesses biological activity.
-
Data Presentation
Table 1: Summary of Known and Potential Degradation Products of this compound (CAPE)
| Degradation Pathway | Stress Condition | Primary Degradation Product(s) | Analytical Method for Identification |
| Hydrolysis | Alkaline pH, High Temperature, Enzymatic (in some species) | Caffeic Acid, Phenethyl Alcohol | HPLC-UV, LC-MS/MS |
| Transesterification | Presence of Alcohols (e.g., ethanol) | Caffeic Acid Esters (e.g., Caffeic Acid Ethyl Ester) | LC-MS/MS, GC-MS |
| Photodegradation | UV Light Exposure | cis-Caffeic Acid Phenethyl Ester (potential) | HPLC-UV, GC-MS[2][3] |
| Thermal Degradation | High Temperature | Fragmentation products (not well-defined) | GC-MS, LC-MS/MS |
| Oxidation | Oxidizing agents | Oxidized derivatives of the catechol moiety (potential) | LC-MS/MS |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of CAPE and Caffeic Acid
This protocol provides a general framework. Method validation and optimization are essential for specific applications.
-
Chromatographic System:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is recommended for optimal separation of CAPE and its more polar degradation products.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Example Gradient:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-30 min: Return to initial conditions (90% A, 10% B)
-
Post-run equilibration: 5 minutes
-
-
-
Detection:
-
UV detection at a wavelength where both CAPE and caffeic acid have significant absorbance, typically around 325-330 nm.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of CAPE and caffeic acid of known concentrations.
-
Calculate the concentration of each compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Forced Degradation Study of CAPE
This protocol outlines the conditions for a forced degradation study based on ICH guidelines.
-
Acid Hydrolysis:
-
Treat a solution of CAPE (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Treat a solution of CAPE with 0.1 M NaOH at room temperature for 1-2 hours (degradation is typically rapid).
-
Neutralize the sample before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of CAPE with 3% H₂O₂ at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose solid CAPE to dry heat at 80°C for 48 hours.
-
Dissolve the sample for analysis.
-
-
Photodegradation:
-
Expose a solution of CAPE to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analyze the sample and a dark control stored under the same conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (as described in Protocol 1).
-
For identification of unknown degradation products, utilize LC-MS/MS.
-
Mandatory Visualization
Caption: Signaling pathways modulated by CAPE and its potential modulation by caffeic acid.
Caption: Experimental workflow for identifying and quantifying CAPE degradation products.
References
Technical Support Center: Minimizing Interference of CAPE in Fluorescence-Based Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering interference from Caffeic Acid Phenethyl Ester (CAPE) in fluorescence-based assays. This guide provides practical solutions, detailed protocols, and answers to frequently asked questions to help you obtain accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is CAPE and why does it interfere with fluorescence assays?
This compound (CAPE) is a bioactive compound derived from honeybee propolis, known for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Its chemical structure, rich in phenolic rings, gives it intrinsic fluorescent properties (autofluorescence) and the ability to absorb light, which can quench the signal from experimental fluorophores.[3][4][5] This interference can lead to false positive or false negative results depending on the assay design.[4]
There are two primary mechanisms of interference:
-
Autofluorescence : CAPE itself can fluoresce when excited by light, adding unwanted background signal that can mask the true signal from your reporter fluorophore.[4]
-
Fluorescence Quenching : CAPE can absorb the excitation light intended for your fluorophore or the emission light from it, a phenomenon known as the inner filter effect.[5] It can also decrease fluorescence intensity through direct molecular interactions like collisional quenching or by forming non-fluorescent complexes (static quenching).[6][7][8]
Q2: My fluorescence signal is lower than expected in CAPE-treated samples. What is the likely cause?
A lower-than-expected signal is most often due to fluorescence quenching .[7] CAPE can absorb energy from your fluorophore, preventing it from emitting light.[5] This is particularly problematic if CAPE's absorbance spectrum overlaps with the excitation or emission spectrum of your chosen dye. A study on CAPE's interaction with human serum albumin demonstrated significant fluorescence quenching of the protein's intrinsic tryptophan fluorescence.[3]
Q3: I'm observing a high background signal in my control wells containing only CAPE. Why is this happening?
This issue is a classic sign of autofluorescence . CAPE is an aromatic molecule and, like many such compounds, it can emit its own light when excited at certain wavelengths.[9] This emitted light is detected by the instrument, creating a high background signal that can be mistaken for a positive result. This is especially common in assays using fluorophores that excite in the UV or blue range of the spectrum.[5][9]
Q4: How can I choose a fluorophore that is less susceptible to CAPE interference?
The best strategy is to "red-shift" your assay.[5] This means selecting a fluorophore that excites and emits at longer wavelengths (in the far-red or near-infrared spectrum).[10] CAPE's autofluorescence is most prominent at shorter wavelengths. By moving to longer wavelengths, you can significantly reduce the background signal from CAPE.[5]
Key Action : Compare the excitation and emission spectra of your potential fluorophore with the known absorbance spectrum of CAPE. Aim for minimal spectral overlap.
Troubleshooting Guides
Problem 1: Correcting for CAPE Autofluorescence
If you observe a high signal in wells containing only CAPE and media/buffer, you need to subtract this background autofluorescence from your experimental wells.
Solution: Implement a "CAPE-Only" Control
Experimental Protocol:
-
Prepare Samples : Set up three types of wells for your experiment:
-
Blank : Contains only cell culture media or assay buffer.
-
CAPE Control : Contains media/buffer + cells (if applicable) + the same concentration of CAPE used in your experimental wells.
-
Experimental : Contains media/buffer + cells + your fluorescent probe + CAPE.
-
-
Measure Fluorescence : Read the fluorescence intensity (RFU - Relative Fluorescence Units) of all wells on your plate reader or microscope.
-
Calculate Corrected Signal : For each experimental well, calculate the true signal as follows:
-
Corrected RFU = (RFU of Experimental Well) - (Average RFU of CAPE Control Wells)
-
Quantitative Data Example
| Sample Type | Raw RFU (Mean) | Description |
| Untreated Cells + Probe | 15,200 | Baseline signal from the probe. |
| CAPE-Only Control | 4,500 | Signal due to CAPE autofluorescence. |
| Experimental (Probe + CAPE) | 12,700 | Observed signal, affected by interference. |
| Corrected Experimental | 8,200 | Calculated true signal (12,700 - 4,500). |
Problem 2: Mitigating Fluorescence Quenching by CAPE
If your signal is being quenched, simple background subtraction is not enough. You need to determine the extent of quenching and potentially adjust your experimental design.
Solution 1: Characterize the Quenching Effect
Experimental Protocol:
-
Prepare a Titration : Create a series of solutions containing a fixed concentration of your fluorophore and varying concentrations of CAPE.
-
Include Controls :
-
Fluorophore-Only : Your fluorescent probe at the final assay concentration.
-
CAPE-Only : The highest concentration of CAPE used.
-
-
Measure Fluorescence : Read the fluorescence of all samples.
-
Analyze : Plot the fluorescence intensity against the CAPE concentration. This will reveal the concentration at which CAPE begins to significantly quench your signal. Use the lowest effective concentration of CAPE possible for your biological experiment.
Solution 2: Use a Ratiometric or Lifetime-Based Assay
If possible, switch to a detection method that is less sensitive to concentration changes and inner filter effects.
-
Fluorescence Lifetime Imaging (FLIM) : Measures the time a fluorophore stays in its excited state. This property is often unaffected by quenching that simply blocks light, providing a more robust measurement.
-
Ratiometric Dyes : These dyes exhibit a shift in their fluorescence wavelength upon binding to a target, rather than a simple change in intensity. The ratio of fluorescence at two different wavelengths is measured, which can self-correct for quenching effects that impact both wavelengths.
Visual Guides and Workflows
Diagram 1: Mechanisms of CAPE Interference
This diagram illustrates the two primary ways CAPE can interfere with a fluorescence signal: by adding its own signal (autofluorescence) or by blocking the intended signal (quenching).
Caption: Mechanisms of CAPE fluorescence interference.
Diagram 2: Troubleshooting Workflow for Assay Interference
This flowchart provides a step-by-step logical guide for identifying and addressing CAPE interference in your experiment.
Caption: Troubleshooting flowchart for CAPE interference.
Diagram 3: CAPE's Effect on a Reporter Signaling Pathway
CAPE is a known inhibitor of the NF-κB signaling pathway.[1] This pathway is often studied using fluorescent reporters (like GFP) or luminescent reporters (like luciferase).[11][12][13] This diagram shows how CAPE's intended biological effect (pathway inhibition) and its unintended optical effect (interference) can both lead to a reduced reporter signal, making careful controls essential.
Caption: Dual effects of CAPE on an NF-κB reporter assay.
References
- 1. This compound and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cas.zju.edu.cn [cas.zju.edu.cn]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KappaBle fluorescent reporter mice enable low-background single-cell detection of NF-κB transcriptional activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Caffeic Acid Phenethyl Ester (CAPE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring lot-to-lot consistency when working with synthetic and natural forms of Caffeic Acid Phenethyl Ester (CAPE).
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between synthetic and natural CAPE?
Natural CAPE is typically extracted from sources like honeybee propolis, while synthetic CAPE is produced through chemical synthesis. While the chemical structure is identical, the impurity profiles can differ significantly. Natural extracts may contain other related phenolic compounds, flavonoids, and waxes, whereas synthetic CAPE may have residual solvents, reagents, or by-products from the synthesis process. Lot-to-lot variability can be higher in natural extracts due to differences in the source material.
Q2: Why am I observing different biological activity between lots of CAPE?
Inconsistent biological activity can arise from several factors:
-
Purity Differences: Even small variations in purity can lead to different effective concentrations in your experiments.
-
Presence of Impurities: Impurities in either natural or synthetic batches can have their own biological effects, either synergistic or antagonistic to CAPE's activity.
-
Solubility and Stability: Poor solubility or degradation of CAPE in your experimental system can lead to lower than expected activity. Ensure complete solubilization and check for precipitation.
-
Experimental Conditions: Variations in cell density, passage number, or reagent concentrations can all contribute to variability in results.
Q3: My CAPE solution is precipitating in the cell culture medium. What can I do?
CAPE has poor water solubility. Precipitation is a common issue. Here are some troubleshooting steps:
-
Initial Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
-
Final Concentration: When diluting the stock into your aqueous cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent toxicity and precipitation.
-
Pre-warming Medium: Pre-warm your cell culture medium to 37°C before adding the CAPE stock solution.
-
Vortexing: Vortex the tube immediately after adding the CAPE stock to the medium to ensure rapid and even dispersion.
-
Serum Concentration: The presence of serum in the medium can sometimes help to stabilize hydrophobic compounds.
Troubleshooting Guides
Issue 1: Inconsistent Purity by HPLC Analysis
Symptoms:
-
Significant variation in the peak area of the main CAPE peak between lots.
-
Presence of unexpected peaks in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Different Impurity Profiles | For natural CAPE, obtain a certificate of analysis (CoA) detailing the purification method and potential co-extracted compounds. For synthetic CAPE, request information on potential synthesis-related impurities. |
| Column Degradation | Use a guard column and ensure proper column washing and storage as per the manufacturer's instructions. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase for each analysis and ensure accurate pH adjustment. |
| Sample Degradation | Prepare samples fresh and protect from light and heat. CAPE is susceptible to oxidation. |
Issue 2: Variable Inhibition of NF-κB or STAT3 Signaling
Symptoms:
-
IC50 values for the inhibition of NF-κB or STAT3 phosphorylation vary significantly between different lots of CAPE.
-
Incomplete or weak inhibition at expected effective concentrations.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Lot-to-Lot Purity Variation | Always test the purity of each new lot by HPLC. Adjust the concentration used in your assay based on the purity value to normalize the effective concentration. |
| Compound Instability in Assay | CAPE can degrade in aqueous solutions. Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound is in culture medium before being added to cells. |
| Cellular Health and Passage Number | Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment. |
| Assay Reagent Variability | Use the same lot of antibodies, cytokines, and other key reagents for all experiments you intend to compare. |
Data Presentation: Lot-to-Lot Consistency Parameters
The following table provides typical acceptance criteria for ensuring consistency between different lots of synthetic and natural CAPE.
| Parameter | Method | Synthetic CAPE | Natural CAPE |
| Appearance | Visual | White to off-white crystalline powder | Yellowish to brownish powder |
| Purity | HPLC-UV (280 nm) | ≥ 98% | ≥ 95% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra | Conforms to reference spectra |
| Moisture Content | Karl Fischer | ≤ 0.5% | ≤ 2.0% |
| Residual Solvents | GC-MS | Per USP <467> | N/A |
| Biological Potency (NF-κB Inhibition) | Cell-based assay (e.g., Luciferase reporter) | IC50 within ± 2-fold of reference standard | IC50 within ± 3-fold of reference standard |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis of CAPE
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve CAPE in methanol to a final concentration of 1 mg/mL.
Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter)
-
Cell Line: A cell line stably transfected with an NF-κB luciferase reporter vector (e.g., HEK293T-NF-κB-Luc).
-
Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Treatment:
-
Prepare serial dilutions of CAPE (from a 10 mM stock in DMSO) in cell culture medium.
-
Pre-treat cells with varying concentrations of CAPE for 1-2 hours.
-
-
Stimulation: Induce NF-κB activation by treating cells with an appropriate stimulus (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lysis and Luciferase Assay:
-
Wash cells with PBS.
-
Lyse the cells using a luciferase lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) and calculate the IC50 value.
Protocol 3: Western Blot for Phospho-STAT3 Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, HeLa) and allow them to adhere overnight.
-
Pre-treat cells with different concentrations of CAPE for 2 hours.
-
Stimulate STAT3 phosphorylation with a suitable agonist (e.g., 10 ng/mL IL-6) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: Workflow for ensuring lot-to-lot consistency of CAPE.
Caption: CAPE's mechanism of NF-κB signaling inhibition.
Caption: Troubleshooting inconsistent biological activity of CAPE.
Technical Support Center: Stabilizing Caffeic Acid Phenethyl Ester (CAPE) for Long-Term In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caffeic Acid Phenethyl Ester (CAPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term in vitro application of CAPE, focusing on its inherent instability.
Frequently Asked Questions (FAQs)
Q1: Why do the effects of my CAPE treatment diminish in my cell culture after 24-48 hours?
A1: The diminishing effects of CAPE over this timeframe are likely due to its chemical instability in typical cell culture conditions.[1] CAPE possesses several reactive chemical groups, including an ester bond, an α,β-unsaturated carbonyl group, and a catechol group.[1] These sites make the molecule susceptible to degradation through hydrolysis, Michael addition, and oxidation in the aqueous, neutral to slightly alkaline (pH 7.2-7.4), and warm (37°C) environment of a cell culture incubator.[1][2] This degradation leads to a decrease in the effective concentration of active CAPE over time, necessitating replenishment.
Q2: I've observed precipitation in my culture medium after adding CAPE. What is causing this and how can I prevent it?
A2: Precipitation of CAPE in aqueous-based culture media is primarily due to its low water solubility.[1] While often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) for a stock solution, the final concentration of DMSO in the media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. This dilution can cause CAPE to precipitate out of the solution. To prevent this, ensure that the final concentration of CAPE does not exceed its solubility limit in the final culture medium. You can also consider using stabilizing formulations, such as cyclodextrin complexes, to enhance its aqueous solubility.
Q3: What is the half-life of CAPE in cell culture medium?
Q4: Are there any alternatives to DMSO for dissolving CAPE?
A4: Yes, other organic solvents can be used to prepare stock solutions of CAPE. However, the primary consideration for in vitro experiments is the solvent's compatibility with the cell line and the final concentration in the culture medium. Alternatives to DMSO include ethanol, dimethylformamide (DMF), and newer, greener solvents like Cyrene™. It is crucial to perform a vehicle control experiment to ensure that the chosen solvent and its final concentration do not independently affect cell viability or the experimental outcomes.
Q5: How can I improve the stability of CAPE for my long-term experiments?
A5: Two primary strategies can be employed:
-
Frequent Media Changes: The most straightforward approach is to replace the culture medium with freshly prepared CAPE-containing medium every 24 hours.[1] This ensures that the cells are consistently exposed to the desired concentration of active CAPE.
-
Stabilizing Formulations: Encapsulating CAPE in delivery systems like cyclodextrins (e.g., γ-cyclodextrin) or nanoparticles can protect the molecule from degradation and improve its solubility.[1] These formulations can provide a sustained release of CAPE, maintaining a more stable concentration in the culture medium over a longer period.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results with CAPE
| Potential Cause | Troubleshooting Step |
| CAPE Degradation | Prepare fresh CAPE stock solutions frequently and store them under appropriate conditions (e.g., -20°C or -80°C, protected from light). When in use, keep the stock solution on ice. For long-term experiments, change the cell culture medium with freshly diluted CAPE every 24 hours. |
| Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the CAPE solution. If precipitation is observed, consider reducing the final concentration of CAPE or using a stabilizing agent like γ-cyclodextrin. |
| Inaccurate Pipetting | Due to its potency, small variations in the volume of CAPE stock solution can lead to significant differences in the final concentration. Use calibrated pipettes and ensure proper pipetting technique. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups. Perform a vehicle control to rule out any effects of the solvent itself. |
Issue 2: Increased Cell Death in CAPE-Treated and Control Groups
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | The solvent used to dissolve CAPE (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is below the cytotoxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control with the same solvent concentration to assess its toxicity. |
| CAPE Cytotoxicity | CAPE itself can be cytotoxic at higher concentrations. Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your cell line and experimental duration. |
| Contamination | Frequent media changes in long-term experiments increase the risk of microbial contamination. Use strict aseptic techniques during all cell culture manipulations. Regularly inspect cultures for any signs of contamination. |
Quantitative Data Summary
The stability of CAPE is highly dependent on the experimental conditions. The following table summarizes the half-life of CAPE in rat plasma at different temperatures, which illustrates its temperature-dependent degradation. Note that the degradation in cell culture media may differ.
| Temperature | Half-life of CAPE in Rat Plasma |
| 4°C | 1.95 hours |
| 25°C | 0.35 hours |
| 37°C | 0.13 hours |
| Data from a study on the stability of CAPE in rat plasma.[3] |
Experimental Protocols
Protocol for Preparing a CAPE-γ-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a CAPE-γ-cyclodextrin (γ-CD) inclusion complex to enhance CAPE's stability and solubility in aqueous solutions for in vitro experiments.
Materials:
-
This compound (CAPE)
-
γ-Cyclodextrin (γ-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Lyophilizer (for freeze-drying method)
Method 1: Kneading
-
Prepare a slurry of γ-CD with a small amount of water.
-
Dissolve CAPE in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the CAPE solution to the γ-CD slurry while continuously kneading the mixture in a mortar.
-
Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation.
-
Dry the resulting paste under vacuum to obtain a solid powder.
-
Wash the powder with a small amount of the organic solvent used in step 2 to remove any uncomplexed CAPE from the surface.
-
Dry the final product under vacuum.
Method 2: Freeze-Drying (Lyophilization)
-
Dissolve γ-CD in deionized water with stirring to create a saturated solution.
-
Dissolve CAPE in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Slowly add the CAPE solution to the γ-CD solution while stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature, protected from light.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen solution until a dry powder is obtained.
Protocol for Long-Term In Vitro Experiments with CAPE
This protocol outlines a workflow for conducting long-term (e.g., 72 hours or more) in vitro experiments with CAPE, taking its instability into account.
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium
-
CAPE stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile pipettes and tubes
Procedure:
-
Cell Seeding: Seed cells at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Initial Treatment: Prepare fresh CAPE-containing medium by diluting the stock solution to the desired final concentration. Ensure the final solvent concentration is consistent across all wells and below the cytotoxic level. Remove the old medium from the cells and replace it with the freshly prepared CAPE-containing medium. Include a vehicle control group treated with the same concentration of solvent.
-
Daily Media Change:
-
At 24-hour intervals, carefully aspirate the medium from all wells.
-
Wash the cells gently with pre-warmed PBS to remove any residual degraded CAPE and metabolites.
-
Add freshly prepared CAPE-containing medium (or vehicle control medium) to the respective wells.
-
-
Endpoint Analysis: At the end of the experimental duration, collect the cells or supernatant for your desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
Monitoring CAPE Concentration (Optional but Recommended): To ensure the stability of your CAPE treatment, you can monitor its concentration in the cell culture supernatant over time using High-Performance Liquid Chromatography (HPLC).
-
Collect aliquots of the culture medium at different time points (e.g., 0, 6, 12, 24 hours) after adding CAPE.
-
Centrifuge the samples to remove any cells or debris.
-
Analyze the supernatant using a validated HPLC method with a suitable column (e.g., C18) and a UV detector.
Visualizations
Caption: Workflow for long-term in vitro experiments with unstable compounds like CAPE.
Caption: CAPE's inhibitory effect on the NF-κB signaling pathway.
Caption: CAPE's activation of the Nrf2 antioxidant pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of caffeic acid phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities [mdpi.com]
- 5. In vitro and in vivo stability of this compound, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Caffeic Acid Phenethyl Ester (CAPE) vs. Caffeic Acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of Caffeic Acid Phenethyl Ester (CAPE) and its parent compound, Caffeic Acid (CA). It is intended to be an objective resource, presenting supporting experimental data to inform research and development decisions.
Executive Summary
This compound (CAPE) consistently demonstrates superior biological activity compared to caffeic acid (CA) across a range of therapeutic areas, including oncology, inflammation, and neuroprotection. This enhanced potency is largely attributed to the phenethyl ester moiety, which increases the lipophilicity of the molecule, thereby improving its bioavailability and cellular uptake. Experimental data, summarized below, consistently shows CAPE exhibiting significantly lower IC50 values in various assays, indicating greater potency.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, highlighting the differences in biological activity between CAPE and Caffeic Acid.
Table 1: Comparative Anticancer Activity
| Cell Line | Assay | Compound | IC50 (µM) | Incubation Time (h) | Citation |
| MDA-MB-231 (Triple-negative breast cancer) | MTT | CAPE | 27.84 | 24 | --INVALID-LINK-- |
| 15.83 | 48 | --INVALID-LINK-- | |||
| Caffeic Acid | > 10,000 | 24 | --INVALID-LINK-- | ||
| > 1000 | 48 | --INVALID-LINK-- | |||
| MCF-7 (Breast cancer) | XTT | CAPE | 56.39 | 24 | --INVALID-LINK-- |
| 28.10 | 48 | --INVALID-LINK-- | |||
| Caffeic Acid | 102.98 | 24 | --INVALID-LINK-- | ||
| 59.12 | 48 | --INVALID-LINK-- | |||
| HCT116 (Colorectal cancer) | MTT | CAPE | 22.45 mg/L (~78.9 µM) | 24 | --INVALID-LINK-- |
| 12.07 mg/L (~42.4 µM) | 48 | --INVALID-LINK-- | |||
| 6.47 mg/L (~22.7 µM) | 72 | --INVALID-LINK-- |
Table 2: Comparative Anti-inflammatory Activity
| Target | Assay | Compound | IC50 | Citation |
| 5-Lipoxygenase (5-LO) | Enzyme Inhibition | CAPE | 0.13 µM | --INVALID-LINK-- |
| Caffeic Acid | No inhibition up to 10 µM | --INVALID-LINK-- | ||
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | CAPE | 1.5 µM | --INVALID-LINK-- |
| Caffeic Acid | No effect | --INVALID-LINK-- | ||
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | CAPE | 6.3 nM | --INVALID-LINK-- |
| Caffeic Acid | No effect | --INVALID-LINK-- |
Table 3: Comparative Antioxidant Activity
| Assay | Compound | IC50 | Citation |
| DPPH Radical Scavenging | CAPE | ~1.1 µM | --INVALID-LINK-- |
| Caffeic Acid | ~6.46 µM | --INVALID-LINK-- |
Disclaimer: The IC50 values for DPPH radical scavenging for CAPE and Caffeic Acid are from different studies and experimental conditions may vary. They are presented here for a general comparison of potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of CAPE and Caffeic Acid on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of CAPE or Caffeic Acid (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of CAPE and Caffeic Acid.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare various concentrations of CAPE and Caffeic Acid in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM DPPH solution in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from the dose-response curve.
Lipoxygenase (LOX) Inhibition Assay
Objective: To determine the inhibitory effect of CAPE and Caffeic Acid on lipoxygenase activity.
Principle: Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The assay measures the formation of hydroperoxides from a substrate like linoleic acid, which can be monitored by the increase in absorbance at 234 nm.
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0) and a solution of linoleic acid as the substrate.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of CAPE or Caffeic Acid for a short period (e.g., 5-10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate to the enzyme-inhibitor mixture.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm over a period of time (e.g., 5 minutes) using a spectrophotometer.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value is determined from the dose-response curve.
Signaling Pathway Modulation
CAPE and Caffeic Acid exert their biological effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival. CAPE is a notably potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway and an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
NF-κB Signaling Pathway
Nrf2 Signaling Pathway
Experimental Workflow Diagrams
Workflow for In Vitro Cytotoxicity and Anti-inflammatory Screening
Conclusion
The presented data strongly indicates that this compound (CAPE) possesses significantly more potent anticancer, anti-inflammatory, and antioxidant properties compared to Caffeic Acid (CA). This enhanced activity is a direct result of its increased lipophilicity, leading to better cellular permeability and bioavailability. The potent inhibition of the NF-κB pathway and activation of the Nrf2 pathway by CAPE provide a molecular basis for its superior therapeutic potential. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting CAPE as a promising lead compound for further investigation.
Caffeic Acid Phenethyl Ester vs. Resveratrol: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of two prominent polyphenolic compounds: Caffeic Acid Phenethyl Ester (CAPE) and Resveratrol. By presenting side-by-side experimental data and detailing the underlying methodologies and signaling pathways, this document aims to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound (CAPE) and Resveratrol has been evaluated using various in vitro assays. The following table summarizes their radical scavenging activities as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| This compound (CAPE) | 16 µM | [1] |
| Resveratrol | 86 µM | [1] |
Note: IC50 is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. Data presented is from a direct comparative study to ensure consistency in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a final concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (typically around 517 nm).
-
Various concentrations of the test compounds (CAPE and Resveratrol) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared.
-
A specific volume of the test compound or standard is mixed with a defined volume of the DPPH working solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the remaining DPPH radical is measured at its maximum absorption wavelength.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds and a standard (e.g., Trolox) are prepared.
-
A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes), and the absorbance is read at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant at low pH results in the formation of an intense blue-colored complex. The absorbance of this complex is measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes) at 37°C.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is determined from the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µmol Fe²⁺/g of sample).
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to quench peroxyl radicals.
Principle: A fluorescent probe (e.g., fluorescein) is used, which is damaged by peroxyl radicals generated from a radical initiator (e.g., AAPH), leading to a loss of fluorescence. The presence of an antioxidant protects the fluorescent probe from degradation, and the fluorescence decay is monitored over time.
Procedure:
-
Reactions are typically carried out in a microplate reader with fluorescence detection.
-
A solution of the fluorescent probe is added to the wells of the microplate.
-
The test compound and a standard (e.g., Trolox) are added to the wells.
-
The plate is incubated at 37°C.
-
The reaction is initiated by the addition of the radical generator AAPH.
-
The fluorescence decay is monitored kinetically at excitation and emission wavelengths appropriate for the probe (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from that of the sample.
-
The results are expressed as Trolox equivalents.
Signaling Pathways
Both this compound and Resveratrol exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like CAPE and Resveratrol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).
References
A Comparative Guide to HPLC and LC-MS Methods for Caffeic Acid Phenethyl Ester (CAPE) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Caffeic Acid Phenethyl Ester (CAPE), a potent anti-inflammatory and antioxidant compound found in propolis, is no exception. This guide provides a detailed comparison of two common analytical techniques for CAPE quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
This objective comparison, supported by experimental data from various studies, will assist in selecting the most appropriate method based on the specific requirements of your research, considering factors such as sensitivity, selectivity, and the complexity of the sample matrix.
Comparative Analysis of Quantitative Performance
The choice between HPLC and LC-MS for CAPE quantification often hinges on the required sensitivity and the nature of the sample. The following table summarizes key validation parameters for both methods, compiled from published literature. LC-MS methods generally exhibit superior sensitivity, with lower limits of detection (LOD) and quantification (LOQ), making them ideal for analyzing samples with trace amounts of CAPE, such as biological matrices.
| Validation Parameter | HPLC-UV | LC-MS(/MS) |
| Linearity (Range) | 0.25 - 20 µg/mL | 0.125 - 80 ng/mL[1][2], 10 - 10,000 ng/mL[3][4] |
| Correlation Coefficient (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | 62.5 pg/mL[1][2] |
| Limit of Quantification (LOQ) | ~ 0.25 µg/mL | 0.125 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 92.5 - 107.0%[3] |
| Precision (% RSD) | < 5% | < 10.5%[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS for the quantification of CAPE.
HPLC-UV Method
This protocol is a generalized representation for the quantification of CAPE in propolis samples.
-
Chromatographic System: Waters e-2695 HPLC system with a PDA 2998 detector.[5][6]
-
Column: Waters Symmetry C18 column (4.6 x 250 mm, 5 µm).[5][6]
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (50:50 v/v).[5][6]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 246 nm.[5]
-
Internal Standard: Taxifolin.[5]
LC-MS Method
This protocol is suitable for the quantification of CAPE in biological matrices like plasma.
-
Chromatographic System: A liquid chromatography system coupled with a mass spectrometer.
-
Column: Reverse-phase C12 HPLC column (150 × 2.00 mm, 4 µm)[7] or a C18 reversed-phase column.[3][4]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid.[7]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[3]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.[3][4]
Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results, especially when transferring methods between laboratories or switching techniques. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for Cross-Validation of Analytical Methods.
Conclusion
Both HPLC-UV and LC-MS are robust and reliable methods for the quantification of this compound. The choice of method should be guided by the specific research question and the nature of the samples being analyzed.
-
HPLC-UV is a cost-effective and widely accessible technique suitable for routine analysis of samples with relatively high concentrations of CAPE, such as in propolis extracts. Its simplicity and robustness make it an excellent choice for quality control applications.
-
LC-MS , particularly LC-MS/MS, offers significantly higher sensitivity and selectivity.[8] This makes it the method of choice for analyzing complex biological matrices where CAPE may be present at very low concentrations. The high selectivity of MS detection minimizes interference from other matrix components, leading to more accurate and reliable quantification.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reproducible data in their studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of this compound in crude propolis by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its metabolite caffeic acid in dog plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. scispace.com [scispace.com]
- 7. Development and validation of an LCMS method to determine the pharmacokinetic profiles of caffeic acid phenethyl amide and this compound in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Efficacy of Caffeic Acid Phenethyl Ester (CAPE) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid phenethyl ester (CAPE), a natural compound derived from propolis, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Its therapeutic potential in neurodegenerative diseases has spurred the development of various derivatives designed to enhance its bioavailability and efficacy. This guide provides a comparative analysis of the neuroprotective effects of selected CAPE derivatives, supported by experimental data, to aid researchers in the pursuit of novel neuroprotective agents.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of CAPE and some of its noteworthy derivatives. The data has been compiled from various studies, and it is crucial to consider the different experimental models and conditions when comparing the results.
| Compound/Derivative | Experimental Model | Assay | Key Findings | Reference |
| CAPE | Aβ1-42 oligomer-induced toxicity in mice | Behavioral tests, Immunohistochemistry | Improved memory, reduced oxidative stress and apoptosis, increased Nrf2 and HO-1 expression. | [1][4] |
| 6-OHDA-treated primary cerebellar granule neurons | Cell Viability Assay | Increased cell viability at 10 μM. | [1] | |
| Acrolein-treated HT22 murine hippocampal neuronal cells | ROS Assay | Significant decrease in reactive oxygen species (ROS) levels at 30 μM. | [1] | |
| FA-97 (CAPE 4-O-glucoside) | Scopolamine-induced cognitive impairment in mice | Behavioral tests | Attenuated cognitive impairments through positive modulation of the Nrf2/HO-1 signaling pathway. | [1] |
| Styryl Sulfone Derivatives | In vitro models of neuroinflammation and oxidative stress | Anti-inflammatory and Antioxidant Assays | Demonstrated multi-target neuroprotective effects, including anti-neuroinflammatory and antioxidant properties. Some derivatives showed better stability and permeability than CAPE. | [5] |
| 5-nitro-α-cyanocarboxamide derivatives | Thioflavin T-based fluorescence method | Tau Aggregation Inhibition Assay | Inhibited tau aggregation, a key pathological hallmark of Alzheimer's disease. | [1] |
| Paramagnetic CAPE Analogs | H2O2-induced oxidative stress in NIH3T3 fibroblast cells | WST Assay for Cell Viability, DCFDA Assay for ROS | Similar antioxidant activity to CAPE with less cytotoxicity at 10 µM. | [6] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of CAPE and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cellular stress response and inflammation. The two most prominent pathways are the Nrf2/HO-1 and the NF-κB pathways.
Nrf2/HO-1 Signaling Pathway
Under conditions of oxidative stress, CAPE and its derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][4] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1] This cascade helps to mitigate oxidative damage and promote neuronal survival.
NF-κB Signaling Pathway
Chronic inflammation is a key contributor to neurodegeneration. CAPE and its derivatives have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] By preventing the activation and nuclear translocation of NF-κB, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes, thereby reducing neuroinflammation and protecting neurons from inflammatory damage.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of CAPE derivatives and/or a neurotoxic agent (e.g., H2O2, Aβ peptides) for the desired duration (e.g., 24-48 hours). Include untreated cells as a control.
-
MTT Incubation: After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
SH-SY5Y cells
-
24-well or 96-well plates (black with clear bottom recommended)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with CAPE derivatives and an oxidative stressor as described for the MTT assay.
-
DCFH-DA Loading: After treatment, wash the cells once with warm PBS or HBSS.
-
Incubate the cells with a working solution of DCFH-DA (typically 10-20 µM in serum-free medium or PBS) for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess probe.
-
Fluorescence Measurement: Add PBS or HBSS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.
Assessment of Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
In situ cell death detection kit (e.g., TUNEL-based kit)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as required for the experiment.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's instructions, typically for 60 minutes at 37°C in a humidified chamber in the dark.
-
Washing: Wash the cells several times with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA stain such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (e.g., DAPI-stained nuclei).
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of novel CAPE derivatives for their neuroprotective properties.
This guide provides a foundational overview for comparing the neuroprotective efficacy of different CAPE derivatives. Further in-depth studies and in vivo validation are essential to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Neuroprotective Potential of this compound (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAPE and Neuroprotection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of this compound (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of this compound in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to NF-κB Pathway Inhibition: Caffeic Acid Phenethyl Ester (CAPE) as a Positive Control
For researchers, scientists, and drug development professionals, the use of reliable positive controls is fundamental to the validation of experimental results. In the study of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival, Caffeic Acid Phenethyl Ester (CAPE) has emerged as a widely used positive control for pathway inhibition.
This guide provides an objective comparison of CAPE with other common NF-κB inhibitors, Parthenolide and BAY 11-7082, supported by experimental data and detailed protocols.
The NF-κB Signaling Cascade: A Brief Overview
The NF-κB family of transcription factors is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or bacterial Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB frees NF-κB dimers (most commonly the p65/p50 heterodimer) to translocate to the nucleus, where they bind to specific DNA sequences and initiate the transcription of a wide array of genes involved in inflammatory responses, cell proliferation, and apoptosis.[1]
Comparison of NF-κB Inhibitors
CAPE, Parthenolide, and BAY 11-7082 are all well-characterized inhibitors of the NF-κB pathway, each with a distinct mechanism of action. The following table summarizes their key features and reported inhibitory concentrations. It is important to note that the IC50 values can vary depending on the cell type, stimulus, and assay conditions.
| Inhibitor | Target in NF-κB Pathway | Reported IC50 / Effective Concentration | Cell Type / Stimulus | Reference |
| CAPE (this compound) | Primarily inhibits IKK activity and prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2] | Potent and complete blockage of TNF-induced NF-κB activation.[2] | Various | [2] |
| Parthenolide | Primarily inhibits the IKK complex.[3] | 1.091-2.620 µM (for IL-6 inhibition) | LPS-stimulated THP-1 cells | [4] |
| BAY 11-7082 | Inhibits TNF-α-induced phosphorylation of IκBα.[5][6] | 10 µM (for IκBα phosphorylation) | Tumor cells | [5] |
Visualizing the Pathway and Inhibition
To better understand the points of intervention for these inhibitors, the following diagram illustrates the canonical NF-κB signaling pathway.
Experimental Workflow for Comparing NF-κB Inhibitors
A typical workflow to compare the efficacy of different NF-κB inhibitors is outlined below. This process involves cell culture, treatment with inhibitors and a stimulus, followed by various assays to measure pathway activation.
Detailed Experimental Protocols
For accurate and reproducible results, detailed protocols for the key assays are provided below.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.
-
Cell culture medium and supplements.
-
Opaque, flat-bottom 96-well plates.
-
NF-κB inhibitors (CAPE, Parthenolide, BAY 11-7082).
-
NF-κB activator (e.g., TNF-α).
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Protocol:
-
Seed the reporter cells in a 96-well opaque plate at a density of 3 x 10^5 cells per well and incubate overnight.[7]
-
Pre-treat the cells with varying concentrations of the inhibitors for 1-2 hours.
-
Stimulate the cells with the NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours.[5]
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects NF-κB transcriptional activity.[8][9]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA binding activity of NF-κB.
Materials:
-
Nuclear extraction buffer.
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a non-radioactive (e.g., biotin, IRDye) or radioactive (e.g., ³²P) tag.
-
Poly(dI-dC).
-
Binding buffer.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus.
-
Detection system appropriate for the label (e.g., chemiluminescence imager, phosphorimager).
Protocol:
-
Treat cells with inhibitors and stimulus as described for the luciferase assay.
-
Prepare nuclear extracts from the treated cells.
-
Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer for 20-30 minutes at room temperature.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.[6][10]
-
Visualize the bands using the appropriate detection method. A "shifted" band indicates the formation of the NF-κB-DNA complex.
Western Blot for Phosphorylated IκBα and p65
Western blotting allows for the detection of specific proteins in the NF-κB pathway, particularly their phosphorylation status, which is indicative of pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells with inhibitors and stimulus.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11][12]
Conclusion
CAPE serves as an excellent and reliable positive control for inhibiting the NF-κB pathway due to its potent and well-documented effects. By understanding its mechanism of action in comparison to other inhibitors like Parthenolide and BAY 11-7082, and by employing standardized and rigorous experimental protocols, researchers can ensure the validity and reproducibility of their findings in the complex and critical field of NF-κB signaling research.
References
- 1. This compound-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. BAY 11-7082 [sigmaaldrich.com]
- 7. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mls.ls.tum.de [mls.ls.tum.de]
- 10. apexbt.com [apexbt.com]
- 11. This compound is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of CAPE's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caffeic Acid Phenethyl Ester (CAPE), a bioactive compound derived from honeybee propolis, has garnered significant attention for its potential anticancer properties.[1][2] Numerous preclinical studies have demonstrated its ability to inhibit tumor growth, induce apoptosis, and suppress metastasis across a variety of cancer cell lines.[1][3] This guide provides a comparative summary of independently replicated findings on CAPE's anticancer effects, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The consistency of findings across multiple research groups serves as a strong indicator of the robustness of these observations.
Quantitative Comparison of CAPE's Cytotoxic Effects
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The table below summarizes the IC50 values of CAPE in various cancer cell lines as reported in multiple studies. This data highlights the differential sensitivity of cancer cells to CAPE and provides a basis for comparing its efficacy across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference Study Insights |
| Lung Cancer | Adenocarcinoma Lines | 57.6 ± 16.6 | Treatment with CAPE decreased cell viability in a dose-dependent manner.[4] |
| Prostate Cancer | LNCaP 104-R1 | 18.0 (96h) | The growth inhibitory effect of CAPE was time-dependent.[5] |
| LNCaP C4-2 | 10.9 | CAPE demonstrated potent activity in castration-resistant prostate cancer cells. | |
| 22Rv1 | 19.1 | ||
| PC-3 | 23.2 | ||
| DU-145 | 22.6 | ||
| Breast Cancer | MCF-7 (ER+) | Not specified | CAPE inhibits the growth of both hormone receptor-positive and triple-negative breast cancer cells.[3][6] |
| MDA-MB-231 (Triple Negative) | Not specified | Low doses of CAPE caused G1 cell cycle arrest, while higher doses induced apoptosis.[3] |
Key Experimental Protocols
The following are generalized methodologies for key experiments consistently used to evaluate the anticancer effects of CAPE.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of CAPE (or a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability relative to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with CAPE at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment with CAPE, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, NF-κB pathway proteins) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The anticancer effects of CAPE are attributed to its modulation of several key signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow for investigating CAPE's anticancer properties.
A frequently reported mechanism of CAPE's action is the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and inflammation.[6][7][8][9]
CAPE has also been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to caspase activation.
References
- 1. This compound: A Potential Therapeutic Cancer Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAPE), a natural polyphenol to increase the therapeutic window for lung adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (CAPE), Derived from a Honeybee Product Propolis, Exhibits a Diversity of Anti-tumor Effects in Preclinical Models of Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The anticancer mechanism of this compound (CAPE): review of melanomas, lung and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Caffeic Acid Phenethyl Ester (CAPE) Nanoformulation Strategies
Caffeic acid phenethyl ester (CAPE), a bioactive compound derived from honeybee propolis, has garnered significant attention in the scientific community for its potent anti-inflammatory, antioxidant, and anticancer properties. However, its clinical translation is often hampered by poor aqueous solubility and limited bioavailability. To overcome these limitations, various nanoformulation strategies have been developed to enhance the delivery and therapeutic efficacy of CAPE. This guide provides a head-to-head comparison of different CAPE nanoformulation strategies, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Performance Data of CAPE Nanoformulations
The following table summarizes the key physicochemical and performance characteristics of various CAPE nanoformulations as reported in the literature. These parameters are crucial in determining the in vivo fate and therapeutic efficacy of the nanocarriers.
| Nanoformulation Strategy | Polymer/Material | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 163 ± 2 | 0.119 ± 0.002 | 89 ± 3 | Not Reported | -34.4 ± 2.5 | [1] |
| PEG-PLGA Nanoparticles | PEGylated Poly(lactic-co-glycolic acid) | 198 ± 7.3 | 0.43 ± 0.04 | Not Reported | Not Reported | Not Reported | [2] |
| PCL Nanoparticles | Poly(ε-caprolactone) | 187 ± 2 - 220 ± 2 | Not Reported | 64.37 ± 1.20 - 74.80 ± 1.45 | Not Reported | Not Reported | [3][4] |
| Rice Peptide Nanoparticles | Self-assembled Rice Peptides | ~210 | 0.22 | 77.77 ± 0.35 | 3.89 ± 0.11 | Not Reported | [5] |
| Mortalin Antibody Conjugated Micelles | DSPE-PEG-NHS | Not Reported | Not Reported | 84.88 ± 8.66 | Not Reported | Not Reported | [6] |
Key Signaling Pathways Modulated by CAPE
CAPE exerts its therapeutic effects by modulating various intracellular signaling pathways. Below are graphical representations of two key pathways implicated in its anticancer activity.
Caption: CAPE-mediated activation of the AMPK/Foxo3 signaling pathway, leading to inhibition of cell proliferation and induction of apoptosis and ferroptosis in cancer cells.[7][8]
Caption: Inhibition of the canonical Wnt/β-catenin signaling pathway by CAPE, leading to decreased expression of target genes involved in cancer cell proliferation and survival.[1][9]
Experimental Workflow for Nanoformulation Development
The development and evaluation of a novel nanoformulation for an anticancer drug typically follows a structured workflow, from initial formulation to in vivo efficacy studies.
Caption: A general experimental workflow for the development and evaluation of anticancer drug nanoformulations.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of CAPE nanoformulations.
Preparation of CAPE-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This method is widely used for encapsulating hydrophobic drugs like CAPE into a biodegradable and biocompatible polymer matrix.
-
Organic Phase Preparation: Dissolve a specific amount of Poly(lactic-co-glycolic acid) (PLGA) and this compound (CAPE) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, typically polyvinyl alcohol (PVA), to prevent nanoparticle aggregation.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This process creates a fine oil-in-water (o/w) emulsion where the organic solvent droplets containing PLGA and CAPE are dispersed in the aqueous phase.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. As the solvent evaporates, the PLGA precipitates, entrapping the CAPE to form solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated CAPE.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried (lyophilized) with a cryoprotectant (e.g., trehalose or mannitol) to obtain a dry powder that can be readily redispersed.
Determination of Encapsulation Efficiency and Drug Loading
These two parameters are critical for assessing the effectiveness of the nanoformulation in carrying the drug.
-
Separation of Free Drug: Centrifuge a known amount of the CAPE nanoparticle suspension at high speed to separate the nanoparticles from the aqueous supernatant which contains the unencapsulated ("free") CAPE.
-
Quantification of Free Drug: Measure the concentration of CAPE in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = [(Total amount of CAPE used - Amount of free CAPE in supernatant) / Total amount of CAPE used] x 100
-
-
Determination of Drug Loading (DL):
-
Weigh a specific amount of lyophilized CAPE-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated CAPE.
-
Quantify the amount of CAPE in the solution using UV-Vis spectrophotometry or HPLC.
-
DL (%) = (Mass of CAPE in nanoparticles / Total mass of nanoparticles) x 100
-
Particle Size and Zeta Potential Measurement
These characteristics influence the stability, biodistribution, and cellular uptake of the nanoparticles.
-
Sample Preparation: Disperse the CAPE-loaded nanoparticles in deionized water or a suitable buffer at a low concentration.
-
Dynamic Light Scattering (DLS) for Particle Size:
-
Use a DLS instrument (e.g., a Zetasizer) to measure the hydrodynamic diameter (particle size) and the polydispersity index (PDI) of the nanoparticles.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Electrophoretic Light Scattering (ELS) for Zeta Potential:
-
Use the same instrument to measure the zeta potential, which is an indicator of the surface charge of the nanoparticles.
-
An electric field is applied to the sample, and the velocity of the charged nanoparticles is measured by detecting the Doppler shift of the scattered light. A higher absolute zeta potential value (e.g., > |30| mV) generally indicates better colloidal stability.
-
In Vitro Drug Release Study
This experiment simulates the release of the drug from the nanoparticles in a physiological environment.
-
Methodology: The dialysis bag method is commonly employed.
-
Procedure:
-
Place a known amount of CAPE-loaded nanoparticle suspension or lyophilized powder in a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO should be large enough to allow the free drug to diffuse out but small enough to retain the nanoparticles.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of CAPE in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
-
References
- 1. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spds.in [spds.in]
- 5. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of β-catenin signaling suppresses pancreatic tumor growth by disrupting nuclear β-catenin/TCF-1 complex: critical role of STAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeic Acid Phenethyl Ester vs. Dexamethasone: A Comparative Analysis in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic steroids are scrutinized for their therapeutic potential. This guide provides a detailed, objective comparison of Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from bee propolis, and Dexamethasone, a potent synthetic glucocorticoid. We present a comprehensive analysis of their performance in established preclinical inflammation models, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Executive Summary
This compound (CAPE) and dexamethasone both demonstrate significant anti-inflammatory effects across a range of in vivo and in vitro models. While dexamethasone is a long-established, potent anti-inflammatory agent, CAPE emerges as a promising natural alternative with a comparable efficacy profile in certain models. Both compounds exert their effects through the modulation of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This guide synthesizes the available quantitative data to facilitate a direct comparison of their anti-inflammatory activities.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of CAPE and dexamethasone in various preclinical models.
Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| CAPE | 10 mg/kg | Intraperitoneal | 4 hours | 45.3% | [1] |
| CAPE | 30 mg/kg | Intraperitoneal | 4 hours | 68.2% | [1] |
| Dexamethasone | 10 mg/kg | Not Specified | 5 hours | ~60% (in mice) | [2] |
Note: Data for CAPE and Dexamethasone are from separate studies with slight variations in experimental conditions (species and time point). A direct head-to-head study was not identified.
Table 2: In Vivo Anti-inflammatory Activity - Silver Nitrate-Induced Corneal Neovascularization in Rats
| Treatment (Topical) | Concentration | Mean Neovascularization Score | % Inhibition of Neovascularization | Reference |
| Placebo | - | 4.8 ± 0.5 | 0% | |
| CAPE | 1% | 2.3 ± 0.6 | 52% | |
| Dexamethasone | 0.1% | 2.1 ± 0.7 | 56% |
This study directly compares CAPE and dexamethasone in the same experimental model.
Table 3: In Vitro Anti-inflammatory Activity - Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Cell Line | Cytokine | IC50 | Reference |
| CAPE | RAW 264.7 | TNF-α | Not explicitly stated, but significant reduction at 1, 5, 10 µM | |
| CAPE | RAW 264.7 | IL-6 | Not explicitly stated, but significant reduction at 1, 5, 10 µM | |
| Dexamethasone | RAW 264.7 | TNF-α | Significant inhibition at 1 µM | [3] |
| Dexamethasone | Human Myoblasts | IL-6 | Significant inhibition at high concentrations (unspecified) | [4] |
Note: IC50 values for direct comparison were not available in the reviewed literature. The data indicates that both compounds inhibit TNF-α and IL-6 production in a dose-dependent manner.
Mechanisms of Action: A Comparative Overview
Both CAPE and dexamethasone target critical signaling pathways that regulate the inflammatory response.
Inhibition of the NF-κB Pathway:
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Both CAPE and dexamethasone interfere with this pathway, but through different mechanisms.
-
This compound (CAPE): CAPE has been shown to directly inhibit the activation of NF-κB.[5] It prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step for its activity.[6] This inhibition is thought to be mediated by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6]
-
Dexamethasone: Dexamethasone also inhibits NF-κB, but its mechanism is multifaceted. One key mechanism is the induction of IκBα synthesis, which enhances the sequestration of NF-κB in the cytoplasm.[7][8] Additionally, the activated glucocorticoid receptor (GR), to which dexamethasone binds, can directly interact with the p65 subunit of NF-κB, leading to mutual repression.[9]
Modulation of the MAPK Pathway:
The MAPK signaling pathways (including p38, JNK, and ERK) are crucial for the production of inflammatory mediators.
-
This compound (CAPE): CAPE has been observed to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, in response to inflammatory stimuli. This suggests that CAPE acts on upstream kinases in these pathways.
-
Dexamethasone: Dexamethasone's effect on the MAPK pathway is often indirect. It induces the expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1/DUSP1), a phosphatase that dephosphorylates and thereby inactivates p38 and JNK.[7][9] This leads to a reduction in the stability of pro-inflammatory mRNAs and decreased production of inflammatory mediators. Dexamethasone does not appear to significantly affect the ERK pathway in the same manner.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for screening acute anti-inflammatory activity.
Protocol Details:
-
Animals: Male Wistar rats (or other suitable rodent strains) weighing 180-200 g are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Treatment: Test compounds (CAPE or dexamethasone) are administered, commonly via intraperitoneal or oral routes, at various doses. The vehicle used for the control group should be the same as that used to dissolve the test compounds.
-
Induction of Inflammation: Thirty minutes to one hour after treatment, acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar surface of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after induction.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
LPS-Induced Cytokine Production in Macrophages
This in vitro assay is used to evaluate the anti-inflammatory effects of compounds on cytokine release from immune cells.
Protocol Details:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a suitable density and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (CAPE or dexamethasone) or vehicle control. Cells are typically pre-incubated for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 1 µg/mL.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each concentration of the test compound relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Silver Nitrate-Induced Corneal Neovascularization in Rats
This in vivo model is used to assess the anti-angiogenic and anti-inflammatory effects of topical treatments.
Protocol Details:
-
Animals: Male Wistar rats or a similar strain are used.
-
Anesthesia: Animals are anesthetized before the procedure.
-
Induction of Neovascularization: A silver nitrate applicator stick is applied to the central cornea for a short duration (e.g., 10 seconds) to induce a chemical burn.
-
Treatment: Immediately after the burn, animals are randomized into treatment groups and receive topical eye drops (e.g., CAPE 1%, dexamethasone 0.1%, or placebo) multiple times a day for a set period (e.g., 7 days).
-
Evaluation: The extent of corneal neovascularization is scored daily or at the end of the treatment period by a masked observer. Parameters such as the length of new vessels and the clock hours of corneal involvement are assessed.
-
Data Analysis: The neovascularization scores are compared between the treatment and control groups to determine the inhibitory effect of the compounds.
Conclusion
This comparative guide demonstrates that both this compound and Dexamethasone are potent inhibitors of inflammation in preclinical models. Dexamethasone, a well-established corticosteroid, serves as a benchmark for anti-inflammatory activity. CAPE, a natural product, exhibits comparable efficacy in certain models, such as topical anti-inflammatory applications. The distinct yet overlapping mechanisms of action on the NF-κB and MAPK pathways provide a rationale for their anti-inflammatory effects.
For drug development professionals, CAPE represents a promising lead compound for the development of novel anti-inflammatory agents. Further head-to-head comparative studies with standardized protocols are warranted to more definitively delineate the relative potencies and therapeutic potential of these two compounds. Researchers and scientists can utilize the detailed protocols and mechanistic insights provided in this guide to design and interpret future studies in the field of inflammation research.
References
- 1. Suppression of skin inflammation in keratinocytes and acute/chronic disease models by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abietic acid inhibits: Topics by Science.gov [science.gov]
- 4. Therapeutic potential of this compound and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boswellic acid inhibits: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Comparative efficacy of this compound (CAPE), olopatadi" by ERDİNÇ AYDIN, HELİN DENİZ DEMİR et al. [journals.tubitak.gov.tr]
Evaluating the Specificity of Caffeic Acid Phenethyl Ester (CAPE) as a 5-Lipoxygenase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Caffeic Acid Phenethyl Ester (CAPE) as a 5-lipoxygenase (5-LOX) inhibitor, comparing its performance and specificity against other known inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in inflammation, drug discovery, and related fields.
Introduction to 5-Lipoxygenase and Its Inhibition
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] The 5-LOX pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by 5-LOX into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to other leukotrienes, such as LTB4, a powerful chemoattractant for immune cells, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are involved in bronchoconstriction and increased vascular permeability.[2] Given their pro-inflammatory roles, inhibiting the 5-LOX pathway is a key therapeutic strategy for a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[2][3]
This compound (CAPE), a natural compound derived from honeybee propolis, has garnered significant interest for its potent anti-inflammatory properties, which are partly attributed to its ability to inhibit 5-LOX.[4][5] This guide aims to critically evaluate the specificity of CAPE as a 5-LOX inhibitor by comparing its inhibitory activity against 5-LOX and other related enzymes, such as 12-lipoxygenase (12-LOX), 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2), with that of other well-characterized 5-LOX inhibitors like Zileuton and Nordihydroguaiaretic acid (NDGA).
Comparative Analysis of 5-LOX Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CAPE, Zileuton, and NDGA against 5-LOX and other related enzymes. Lower IC50 values indicate greater potency.
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| CAPE | 0.13[4] | Selective inhibition by analogues (0.11)[3] | Data not available | 58[1] | ~0.022[6], 58[1] |
| Zileuton | 0.3 - 3.5[4][7] | >100[7] | >100[7] | >100[7] | >100[7][8] |
| NDGA | 0.2 - 8 | >100 | >100 | Ineffective | Ineffective |
Data Interpretation:
-
Zileuton , a clinically approved 5-LOX inhibitor, exhibits high selectivity for 5-LOX, with little to no inhibitory activity against 12-LOX, 15-LOX, and both COX isoforms at concentrations up to 100 µM.[7][8]
-
NDGA is a potent 5-LOX inhibitor but is known to be a more general lipoxygenase inhibitor, also affecting 12-LOX and 15-LOX, albeit at higher concentrations. It is reported to be ineffective against COX enzymes.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: 5-Lipoxygenase signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating 5-LOX inhibitors.
Detailed Experimental Protocols
Cell-Free 5-Lipoxygenase Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to directly inhibit the activity of purified 5-LOX enzyme by monitoring the formation of conjugated dienes, a product of the lipoxygenase reaction, which absorb light at 234 nm.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test inhibitors (CAPE, Zileuton, NDGA) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)
-
UV-Vis spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the 5-LOX enzyme to the desired concentration in the assay buffer. Keep on ice.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Setup:
-
In a cuvette or microplate well, add the assay buffer.
-
Add the desired concentration of the test inhibitor or vehicle control (e.g., DMSO).
-
Add the diluted 5-LOX enzyme solution.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding the arachidonic acid solution to the mixture.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5-10 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based 5-Lipoxygenase Inhibition Assay (HPLC)
This assay measures the inhibitory effect of a compound on 5-LOX activity within a cellular context by quantifying the production of leukotrienes using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes - PMNLs, or a transfected cell line)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test inhibitors (CAPE, Zileuton, NDGA)
-
Arachidonic acid (optional, can be added exogenously)
-
Reagents for cell lysis and extraction of lipids
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)
-
Leukotriene standards (e.g., LTB4, LTC4)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specific duration.
-
-
Cell Stimulation:
-
Stimulate the cells with a calcium ionophore (e.g., A23187) and, if necessary, exogenous arachidonic acid to induce leukotriene synthesis.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Sample Preparation:
-
Terminate the reaction by adding a suitable solvent (e.g., methanol) and placing the samples on ice.
-
Lyse the cells and extract the lipid mediators using a solid-phase extraction (SPE) method.
-
Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the leukotrienes using a suitable gradient elution program.
-
Detect and quantify the leukotrienes by comparing their retention times and peak areas to those of the authentic standards.
-
-
Data Analysis:
-
Calculate the amount of each leukotriene produced in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value as described for the cell-free assay.
-
Conclusion
The available data indicates that this compound (CAPE) is a potent inhibitor of 5-lipoxygenase. However, its specificity profile reveals a significant inhibitory effect on COX-2 as well, suggesting a dual-targeting mechanism that could be advantageous in certain inflammatory contexts. This contrasts with the high selectivity of Zileuton for 5-LOX. While more research is needed to fully elucidate the inhibitory profile of CAPE against other lipoxygenase isoforms, its potent and broader anti-inflammatory action makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases. Researchers should consider the specific enzymatic targets of interest when choosing an inhibitor for their studies, with Zileuton being a more appropriate tool for dissecting the specific roles of the 5-LOX pathway, while CAPE may be more relevant for studying broader anti-inflammatory effects.
References
- 1. This compound analogues as selective inhibitors of 12-lipoxygenase product biosynthesis in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivity and Chemical Synthesis of this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a lipoxygenase inhibitor with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Caffeic acid phenethyl ester
Safe Handling and Disposal of Caffeic Acid Phenethyl Ester (CAPE)
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential safety protocols and logistical plans for handling this compound (CAPE) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Table 1: Hazard Summary
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield.[3] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hands | Protective gloves (e.g., nitrile rubber). | To prevent skin contact which causes irritation.[1][2][3] |
| Body | Impervious laboratory coat or clothing.[3] | To protect skin from accidental exposure. |
| Respiratory | Use only in a well-ventilated area or under a fume hood.[3][5] A suitable respirator may be necessary if ventilation is inadequate. | To avoid inhalation of dust which may cause respiratory tract irritation.[1][2] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an accessible safety shower and eye wash station are available.[3]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][5]
-
Donning PPE : Put on all required PPE as specified in Table 2, ensuring gloves and eye protection are correctly fitted.
-
Weighing/Transfer : When weighing or transferring the solid compound, avoid creating dust. Use appropriate tools (e.g., spatulas). Grounding and bonding containers and receiving equipment can prevent static discharge.[5]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5] Do not eat, drink, or smoke in the work area.[5] Remove contaminated clothing before entering eating areas.[5]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice.[1] |
| Skin Contact | Take off contaminated clothing immediately.[1] Rinse the affected skin area with plenty of water and soap.[5] If skin irritation occurs, consult a physician.[1] |
| Eye Contact | Immediately rinse cautiously with clean, fresh water for at least 10 minutes, holding the eyelids apart.[1][3] Remove contact lenses if present and easy to do.[3] If eye irritation persists, consult an ophthalmologist.[1] |
| Ingestion | Rinse mouth with water (only if the person is conscious).[5] Call a doctor if you feel unwell.[1] Do NOT induce vomiting.[5] |
Spill and Disposal Plan
-
Spill Containment : In case of a spill, ensure adequate ventilation and wear full PPE.[3] Avoid breathing in dust or vapors.[3] Prevent the substance from entering drains or water courses.[3][5]
-
Clean-up : For solid spills, carefully sweep or scoop up the material and place it into an appropriate, labeled container for disposal.[5] For solutions, absorb the spill with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[3] Decontaminate surfaces by scrubbing with alcohol.[3]
-
Waste Disposal : this compound and its container must be disposed of as hazardous waste.[4] Do not dispose of it with household garbage or allow it to reach the sewage system.[2][6] All disposal activities must be in accordance with local, regional, and national regulations.[4]
-
Contaminated Packaging : Handle contaminated packaging in the same way as the substance itself.[5] Only approved waste containers should be used.[5]
Signaling Pathways and Experimental Protocols
This compound is known to modulate several key cellular signaling pathways, making it a subject of interest in drug development. Its primary mechanisms of action include the inhibition of NF-κB and Akt signaling and the modulation of Wnt signaling.[7][8][9]
Visualization of CAPE-Modulated Signaling Pathways
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. lgcstandards.com [lgcstandards.com]
- 7. This compound (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
